molecular formula C6H5ClN2O2 B1469573 Methyl 5-chloropyrimidine-2-carboxylate CAS No. 894797-00-3

Methyl 5-chloropyrimidine-2-carboxylate

Cat. No.: B1469573
CAS No.: 894797-00-3
M. Wt: 172.57 g/mol
InChI Key: RGKJCTJQIOYUBM-UHFFFAOYSA-N
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Description

Methyl 5-chloropyrimidine-2-carboxylate is a useful research compound. Its molecular formula is C6H5ClN2O2 and its molecular weight is 172.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-chloropyrimidine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-chloropyrimidine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-chloropyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c1-11-6(10)5-8-2-4(7)3-9-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGKJCTJQIOYUBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"Methyl 5-chloropyrimidine-2-carboxylate chemical properties"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, pyrimidine scaffolds serve as privileged structures due to their ubiquity in biological systems and their ability to engage in hydrogen bonding networks. While methyl 2-chloropyrimidine-5-carboxylate is a commoditized building block, its regioisomer, Methyl 5-chloropyrimidine-2-carboxylate (CAS 894797-00-3) , represents a distinct and underutilized vector for Structure-Activity Relationship (SAR) exploration.

This whitepaper provides a comprehensive technical analysis of this specific isomer. Unlike its 2-chloro counterpart, the 5-chloro-2-carboxylate scaffold offers a unique electronic profile where the halogen is located at the meta-like position relative to the ring nitrogens, significantly altering its reactivity profile toward nucleophilic aromatic substitution (


) and transition-metal catalyzed cross-couplings. This guide details the physicochemical properties, synthetic pathways, and validated reactivity protocols required to leverage this scaffold in drug discovery campaigns.

Physicochemical Profile

The 5-chloro-2-carboxylate isomer presents a compact, electron-deficient aromatic core. Its lipophilicity profile (cLogP) is advantageous for fragment-based drug discovery (FBDD), offering a polar handle (ester) and a lipophilic handle (chlorine) in a low-molecular-weight package.

Table 1: Technical Specifications

PropertyValueNotes
IUPAC Name Methyl 5-chloropyrimidine-2-carboxylate
CAS Number 894797-00-3 Note: Distinct from the 2-Cl isomer (287714-35-6)
Molecular Formula

Molecular Weight 172.57 g/mol Ideal for Fragment-Based Drug Discovery
Appearance White to off-white crystalline solid
Predicted cLogP ~0.7 - 0.9Lower than equivalent chlorobenzenes
H-Bond Acceptors 3 (2 Ring nitrogens, 1 Carbonyl oxygen)
Rotatable Bonds 1 (Ester linkage)Rigid core minimizes entropic penalty upon binding
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen)Moisture sensitive (ester hydrolysis risk)

Synthetic Routes & Manufacturing

The synthesis of Methyl 5-chloropyrimidine-2-carboxylate is non-trivial compared to the 2-chloro isomer due to the electronic deactivation of the 2-position for electrophilic functionalization.

Primary Route: Pinner Reaction of Nitriles

The most robust industrial route proceeds via the 5-chloropyrimidine-2-carbonitrile.

  • Precursor: 5-Chloropyrimidine-2-carbonitrile (CAS 1753-50-0).

  • Transformation: Acid-catalyzed alcoholysis (Pinner reaction).

  • Mechanism: The nitrile is activated by dry HCl in methanol to form the imidate intermediate, which is subsequently hydrolyzed to the ester.

Alternative Route: Oxidative Carbonylation

For late-stage installation, palladium-catalyzed carbonylation of 2-bromo-5-chloropyrimidine in methanol/CO atmosphere is possible but requires high pressure and specialized autoclaves.

Reactivity Profile & Functionalization

The chemical utility of this scaffold is defined by the orthogonal reactivity of the C-2 Ester and the C-5 Chlorine .

A. The C-2 Ester: Electrophilic Center

The ester at the 2-position is highly activated due to the electron-withdrawing nature of the adjacent pyrimidine nitrogens.

  • Hydrolysis: Rapidly converts to the carboxylic acid (LiOH/THF/Water) for peptide coupling.

  • Amidation: Reacts directly with primary amines (often without coupling reagents) or via the acid chloride.

  • Reduction: Can be reduced to the alcohol (

    
    ) or aldehyde (DIBAL-H), providing a handle for benzylic functionalization.
    
B. The C-5 Chlorine: The "Meta" Challenge

Unlike 2-chloropyrimidines or 4-chloropyrimidines, the 5-chloro substituent is NOT activated for


 . The 5-position is meta to the ring nitrogens, meaning the Meisenheimer complex cannot be stabilized by the nitrogen lone pairs.
  • Implication: You cannot displace the 5-Cl with amines or alkoxides under standard heating.

  • Solution: This position requires Transition Metal Catalysis (Suzuki, Stille, Buchwald-Hartwig). The 5-Cl bond behaves similarly to a chlorobenzene and is an excellent partner for Palladium-catalyzed cross-couplings.

Visualization of Reactivity

The following diagram illustrates the divergent synthesis pathways available from this core scaffold.

ReactivityMap Core Methyl 5-chloropyrimidine-2-carboxylate (CAS 894797-00-3) Acid 5-Chloropyrimidine-2-carboxylic acid (Peptide Coupling Precursor) Core->Acid LiOH, THF/H2O Hydrolysis Amide Amide Analogues (Direct Amidation) Core->Amide R-NH2, MeOH Nucleophilic Acyl Subst. Alcohol Hydroxymethyl Derivative (Linker Synthesis) Core->Alcohol NaBH4 or DIBAL-H Reduction Biaryl 5-Aryl-pyrimidine-2-carboxylate (Suzuki Coupling) Core->Biaryl Ar-B(OH)2, Pd(dppf)Cl2 Cross-Coupling Amine5 5-Amino-pyrimidine-2-carboxylate (Buchwald-Hartwig) Core->Amine5 R-NH2, Pd2(dba)3, Ligand C-N Coupling

Figure 1: Divergent synthesis map. Green paths indicate C-2 ester modifications (facile). Red paths indicate C-5 chlorine modifications (requires Pd-catalysis).

Experimental Protocols

These protocols are designed to be self-validating. The success of the Suzuki coupling at C-5 is the critical quality attribute (CQA) for this scaffold.

Protocol A: C-5 Suzuki-Miyaura Cross-Coupling

Rationale: The C-5 chloride is unreactive to


. High-activity catalysts are required.
  • Reagents:

    • Methyl 5-chloropyrimidine-2-carboxylate (1.0 equiv)[1][2]

    • Aryl Boronic Acid (1.2 equiv)

    • Catalyst:

      
       (0.05 equiv) - Chosen for stability and efficiency with electron-deficient aryl chlorides.
      
    • Base:

      
       (2.0 equiv) or 
      
      
      
      (for sterically hindered substrates).
    • Solvent: 1,4-Dioxane : Water (4:1 ratio). Degassed.

  • Procedure:

    • Charge a microwave vial with the pyrimidine, boronic acid, and base.

    • Add the solvent mixture and sparge with Argon for 5 minutes (Critical: Oxygen poisons the Pd cycle).

    • Add the Pd catalyst quickly and seal the vial.

    • Heat to 90°C for 2-4 hours (or 110°C for 30 mins in microwave).

    • Validation: Monitor by LC-MS. The product should show a mass shift of

      
      .
      
    • Workup: Filter through Celite, dilute with EtOAc, wash with brine, dry over

      
      .
      
Protocol B: C-2 Ester Hydrolysis (Saponification)

Rationale: Controlled hydrolysis prevents degradation of the pyrimidine ring, which can be sensitive to harsh base.

  • Reagents:

    • Methyl 5-chloropyrimidine-2-carboxylate (1.0 equiv)[1][2]

    • Lithium Hydroxide Monohydrate (

      
      ) (1.5 equiv)
      
    • Solvent: THF : Water (3:1).

  • Procedure:

    • Dissolve the ester in THF and cool to 0°C.

    • Add the

      
       solution dropwise.
      
    • Stir at 0°C for 30 mins, then allow to warm to Room Temperature (RT).

    • Validation: TLC (100% EtOAc) will show the disappearance of the high-Rf ester spot and the appearance of a baseline spot (acid).

    • Workup: Carefully acidify to pH 3-4 with 1N HCl. Extract with EtOAc or 2-Me-THF. Note: Do not acidify below pH 2 to avoid protonating ring nitrogens excessively, which complicates extraction.

Safety & Handling (MSDS Highlights)

  • Hazard Statements:

    • H315: Causes skin irritation.[3][4]

    • H319: Causes serious eye irritation.[3][4]

    • H335: May cause respiratory irritation.[3][4]

  • Handling: Use in a fume hood. The compound is an alkylating agent precursor and should be treated as a potential sensitizer.

  • Decomposition: Thermal decomposition may release Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11094906, 2-Chloropyrimidine-5-carboxylic acid. Retrieved from [Link](Note: Reference for the core acid properties).

  • Underwood, T. et al. (2000).Synthesis of 5-substituted pyrimidines via palladium-catalyzed cross-coupling. Journal of Organic Chemistry. (General reference for Pd-coupling on 5-halopyrimidines).

Sources

"Methyl 5-chloropyrimidine-2-carboxylate CAS number 894797-00-3"

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

Methyl 5-chloropyrimidine-2-carboxylate (CAS 894797-00-3) is a high-value heteroaromatic building block characterized by its orthogonal reactivity .[1] Unlike its more common isomer (methyl 2-chloropyrimidine-5-carboxylate), this scaffold places the electrophilic ester at the C2 position—between the two ring nitrogens—while reserving the C5 position (holding a chlorine atom) for late-stage diversification via transition-metal catalysis.[1]

This structural arrangement is critical in Fragment-Based Drug Discovery (FBDD) . The C2-ester serves as a robust anchor for heterocycle formation (e.g., oxadiazoles, triazoles) or amide coupling, while the C5-chloride remains inert to nucleophilic aromatic substitution (


), allowing for selective Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) without protecting groups.[1]

Part 2: Chemical Profile & Identity

Crucial Distinction: Researchers frequently confuse this compound with its isomer. Verify the substitution pattern before synthesis.

PropertyData
CAS Number 894797-00-3
IUPAC Name Methyl 5-chloropyrimidine-2-carboxylate
Isomer Check Cl at C5 ; COOMe at C2
Molecular Formula

Molecular Weight 172.57 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; sparingly soluble in water
Melting Point 76–78 °C (typical range)
Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen), Desiccated

Part 3: Synthetic Accessibility & Protocols

Synthesis of the 2-carboxylate isomer is non-trivial compared to the 5-carboxylate.[1] The C2 position is electron-deficient, making direct lithiation difficult.[1] Two primary routes are validated for high-purity generation.[1]

Method A: Palladium-Catalyzed Carbonylation (Recommended)

Best for: Scalability, functional group tolerance, and avoiding harsh oxidative conditions.[1]

Principle: Carbonylation of 2-bromo-5-chloropyrimidine using CO (or a surrogate) and methanol.[1] The C2-Br bond is significantly more reactive toward oxidative addition than the C5-Cl bond, ensuring regioselectivity.[1]

Protocol:

  • Reagents: 2-Bromo-5-chloropyrimidine (1.0 eq),

    
     (2 mol%), dppp (1,3-bis(diphenylphosphino)propane) (3 mol%), 
    
    
    
    (2.0 eq), MeOH (excess/solvent).
  • Setup: High-pressure stainless steel autoclave or a CO-ware glass reactor (for small scale).

  • Reaction:

    • Dissolve substrate and base in MeOH.

    • Add catalyst/ligand complex under inert gas.

    • Pressurize with CO (5–10 bar) and heat to 80 °C for 12 hours.

  • Workup: Vent CO carefully. Filter through Celite to remove Pd black. Concentrate filtrate.[2]

  • Purification: Flash column chromatography (Hexanes/EtOAc 4:1).

  • Yield: Typically 85–92%.[1]

Method B: The Pinner Reaction (Nitrile Hydrolysis)

Best for: Labs without high-pressure CO capabilities.[1]

Principle: Conversion of 5-chloropyrimidine-2-carbonitrile to the imidate, followed by hydrolysis to the ester.[1]

Protocol:

  • Precursor Synthesis: React 2-methanesulfonyl-5-chloropyrimidine with NaCN in DMSO (Caution: HCN risk) or use 5-chloropyrimidine-N-oxide with TMSCN.[1]

  • Pinner Reaction:

    • Suspend 5-chloropyrimidine-2-carbonitrile in anhydrous MeOH (0.5 M).

    • Cool to 0 °C. Bubble dry HCl gas into the solution until saturation.

    • Stir at 4 °C for 24 hours to form the imidate hydrochloride precipitate.

  • Hydrolysis:

    • Add water carefully to the imidate suspension. Stir for 1 hour at RT.

    • Extract with DCM, dry over

      
      , and concentrate.
      

Part 4: Chemo-Selectivity & Reactivity Map

The utility of CAS 894797-00-3 lies in its "programmed" reactivity.[1] The diagram below illustrates the divergent pathways available to a medicinal chemist.

ReactivityMap cluster_legend Reactivity Logic Core Methyl 5-chloropyrimidine-2-carboxylate (CAS 894797-00-3) Amide Amide Formation (Reaction with R-NH2) Core->Amide C2-Ester Nucleophilic Acyl Subst. Heterocycle Heterocycle Formation (Hydrazine -> Oxadiazole) Core->Heterocycle C2-Ester Cyclization Alcohol Reduction to Alcohol (NaBH4/LiBH4) Core->Alcohol C2-Ester Reduction Suzuki Suzuki Coupling (Ar-B(OH)2 + Pd) Core->Suzuki C5-Chloride Cross-Coupling Buchwald Buchwald-Hartwig (R2-NH + Pd) Core->Buchwald C5-Chloride Amination Note1 C2 Reacts with Nucleophiles (Soft/Hard) Note2 C5 Reacts with Transition Metals

Figure 1: Orthogonal reactivity map. Blue paths denote C2-ester manipulations; Red paths denote C5-chloride cross-couplings.[1]

Part 5: Application in Drug Discovery

Scaffold Utility: Kinase Inhibitors

The 5-chloropyrimidine core is a bioisostere for the pyridine or phenyl rings found in many kinase inhibitors (e.g., Imatinib, Nilotinib). The nitrogen atoms in the pyrimidine ring can serve as hydrogen bond acceptors in the ATP-binding pocket of kinases.[1]

Case Study: Synthesis of a JAK-Family Inhibitor Analog

  • Step 1 (C2 Functionalization): The methyl ester is converted to a primary amide using 7N

    
     in MeOH. This amide often forms a critical H-bond with the "hinge region" of the kinase.[1]
    
  • Step 2 (C5 Functionalization): The 5-chloro group is coupled with a 4-pyrazolyl boronic ester via Suzuki-Miyaura coupling (

    
    , 
    
    
    
    , Dioxane/H2O).[1]
    • Why Cl and not Br/I? While less reactive, the 5-Cl is stable enough to survive Step 1 without degradation, and modern Buchwald biaryl phosphine ligands (e.g., XPhos, SPhos) make activation of the chloride trivial.

Critical Workflow: Validating the Structure

Before committing to a multi-step synthesis, validate the starting material.

Validation Start Receive CAS 894797-00-3 NMR 1H NMR (DMSO-d6) Start->NMR Shift1 Singlet ~9.2 ppm (2H) (H4/H6 Protons) NMR->Shift1 Shift2 Singlet ~4.0 ppm (3H) (Methoxy Group) NMR->Shift2 Decision Does it match? Shift1->Decision Shift2->Decision Proceed Proceed to Synthesis Decision->Proceed Yes Stop REJECT: Isomer Risk (2-Cl-5-COOMe has H at ~9.2 but different splitting/shift) Decision->Stop No

Figure 2: Quality Control Decision Tree. The symmetry of the 5-chloro isomer results in a singlet for the aromatic protons.[1]

Part 6: Handling & Safety Data

  • Hazard Statements (GHS): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Handling: Use only in a chemical fume hood. Avoid dust formation.[3]

  • Incompatibility: Strong oxidizing agents, strong bases (will hydrolyze the ester).

  • Spill Response: Sweep up dry solid; do not flush into surface water. Neutralize aqueous residues.[1][2]

References

  • ChemicalBook. (2025). Methyl 5-chloropyrimidine-2-carboxylate Properties and Suppliers. Retrieved from

  • PubChem. (2025).[4] Methyl 2-chloropyrimidine-5-carboxylate (Isomer Distinction Data). National Library of Medicine. Retrieved from

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[5] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720–722. (Provides mechanistic grounding for pyrimidine ester synthesis). Retrieved from

  • Colbon, P., Ruan, J., Purdie, M., & Xiao, J. (2011). Palladium-Catalyzed Carbonylation of Aryl Chlorides. Organic Letters. (Basis for Method A protocol).
  • Sigma-Aldrich. (2025).[1] Safety Data Sheet for Pyrimidine Carboxylates. Retrieved from [1]

Sources

A Technical Guide to the Solubility of Methyl 5-Chloropyrimidine-2-Carboxylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the solubility of methyl 5-chloropyrimidine-2-carboxylate, a key intermediate in pharmaceutical synthesis. Recognizing the limited availability of direct solubility data for this specific compound in public literature, this document focuses on equipping researchers with the foundational knowledge and practical methodologies to determine its solubility accurately. We will delve into the theoretical principles governing solubility, present established experimental protocols, and discuss the critical factors that influence the dissolution of this and related pyrimidine derivatives.

Introduction to Methyl 5-Chloropyrimidine-2-Carboxylate and the Significance of its Solubility

Methyl 5-chloropyrimidine-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyrimidine core, is a common scaffold in a wide array of biologically active molecules. The chloro and carboxylate functional groups provide versatile handles for further chemical modifications, making it a valuable building block for the synthesis of novel therapeutic agents.

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that profoundly impacts its biopharmaceutical and technical performance.[1] Poor solubility can lead to low bioavailability, hindering the therapeutic efficacy of a drug. In the context of chemical synthesis and formulation, solubility dictates the choice of solvents for reactions, purification, and the development of the final dosage form. Therefore, a thorough understanding and accurate measurement of the solubility of methyl 5-chloropyrimidine-2-carboxylate are paramount for its effective utilization in research and development.

Theoretical Framework of Solubility

The solubility of a crystalline solid in a liquid solvent is governed by a complex interplay of intermolecular forces between the solute and solvent molecules. The principle of "like dissolves like" serves as a useful qualitative guideline.[2] Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[3]

The structure of methyl 5-chloropyrimidine-2-carboxylate suggests a moderate polarity. The nitrogen atoms in the pyrimidine ring and the oxygen atoms of the carboxylate group can act as hydrogen bond acceptors, while the molecule as a whole possesses a dipole moment. Its solubility will, therefore, be highly dependent on the polarity and hydrogen bonding capabilities of the chosen solvent.

Temperature is another critical factor influencing solubility. For most solids, solubility increases with increasing temperature.[4][5] This relationship can be quantified and modeled using thermodynamic equations such as the van't Hoff equation, which relates the change in solubility to the enthalpy of dissolution.[6]

Existing Solubility Data for Related Pyrimidine Derivatives

While specific solubility data for methyl 5-chloropyrimidine-2-carboxylate is scarce, studies on analogous pyrimidine derivatives provide valuable insights into its expected behavior. Research on the solubility of other pyrimidines has shown that their solubility is temperature-dependent, generally increasing with a rise in temperature.[7] For instance, for some synthesized pyrimidine derivatives, the solubility was found to be highest in dimethylformamide (DMF), followed by methanol, and was significantly lower in non-polar solvents like carbon tetrachloride.[7] This trend highlights the importance of solvent polarity in the dissolution of such compounds.

This information suggests that for methyl 5-chloropyrimidine-2-carboxylate, polar aprotic solvents like DMF and polar protic solvents like methanol are likely to be effective solubilizing agents.

Experimental Determination of Solubility

Accurate determination of solubility requires robust experimental methods. The isothermal equilibrium method is a widely accepted technique for measuring the equilibrium solubility of a compound.[8] This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solid.

Isothermal Equilibrium Solubility Determination Workflow

The following diagram illustrates a typical workflow for determining the solubility of methyl 5-chloropyrimidine-2-carboxylate using the isothermal equilibrium method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis A Weigh excess methyl 5-chloropyrimidine-2-carboxylate B Add to a known volume of solvent in a sealed vial A->B C Agitate at a constant temperature (e.g., shaker bath) B->C D Allow sufficient time to reach equilibrium (e.g., 24-72h) C->D E Allow solid to settle D->E F Withdraw a clear aliquot of the supernatant E->F G Filter through a syringe filter (e.g., 0.45 µm PTFE) F->G H Dilute the filtrate with a suitable mobile phase G->H I Quantify concentration using HPLC or UV-Vis H->I J Calculate solubility (e.g., in mg/mL or mol/L) I->J

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Detailed Experimental Protocol

Materials and Equipment:

  • Methyl 5-chloropyrimidine-2-carboxylate (solid)

  • Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, dimethylformamide)

  • Analytical balance

  • Scintillation vials with screw caps

  • Thermostatic shaker bath or incubator

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.[9][10]

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid methyl 5-chloropyrimidine-2-carboxylate to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

    • Add a known volume of the desired solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker and agitate at a constant temperature (e.g., 25 °C, 37 °C) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[11]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a clear aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.

  • Quantification:

    • Prepare a series of standard solutions of methyl 5-chloropyrimidine-2-carboxylate of known concentrations.

    • Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectroscopy.[12]

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of the dissolved compound in the sample.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.

Factors Influencing Solubility Measurements

Several factors can affect the accuracy and reproducibility of solubility measurements. Careful control of these variables is essential for obtaining reliable data.

Physicochemical Factors Affecting Solubility

The following diagram illustrates the key factors that can influence the solubility of a compound.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions Experimental Conditions Solubility Solubility Polymorphism Polymorphism Polymorphism->Solubility ParticleSize Particle Size ParticleSize->Solubility Purity Purity Purity->Solubility Polarity Polarity Polarity->Solubility pH pH (for aqueous) pH->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure (for gases) Pressure->Solubility

Caption: Key Factors Influencing the Solubility of a Compound.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is crucial to characterize the solid form used in the solubility determination.

  • pH: For compounds with ionizable groups, the pH of the aqueous medium will significantly impact solubility. While methyl 5-chloropyrimidine-2-carboxylate is not strongly ionizable, the ester group could be susceptible to hydrolysis at extreme pH values.

  • Purity of the Compound: Impurities can affect the measured solubility.

Data Modeling and Interpretation

Once experimental solubility data is obtained at different temperatures, it can be correlated using thermodynamic models. The modified Apelblat equation is a commonly used semi-empirical model that provides a good fit for experimental solubility data.[6][13]

By fitting the experimental data to such models, thermodynamic parameters like the enthalpy, entropy, and Gibbs free energy of dissolution can be calculated.[6] These parameters provide deeper insights into the dissolution process and can be valuable for process optimization and formulation development.

Conclusion

While direct, quantitative solubility data for methyl 5-chloropyrimidine-2-carboxylate is not extensively documented, this guide provides a robust framework for its determination. By understanding the underlying theoretical principles and employing rigorous experimental methodologies, researchers can generate high-quality, reliable solubility data. This information is indispensable for advancing the use of this important building block in pharmaceutical research and development, ultimately contributing to the discovery of new and effective medicines.

References

  • Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.
  • Methyl 5-Chloropyridine-2-Carboxyl
  • Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. MDPI.
  • Measurement and Correlation for Solubility of Some Pyrimidine Deriv
  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formul
  • Solubility of pyrimidine derivatives in different organic solvents at different temper
  • Solubility of a series of pyrimidine derivatives in methanol at 293.15 TO 313.15 K.
  • Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma.
  • 13.3: Factors Affecting Solubility. Chemistry LibreTexts.
  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
  • 3.2 Solubility – Introductory Organic Chemistry.
  • SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • In-vitro Thermodynamic Solubility. Protocols.io.
  • for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.
  • MultiScreen Solubility Filter Pl
  • Factors Affecting Solubility. Mrs. Thompson.
  • Biochemistry, Dissolution and Solubility.
  • In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility D
  • Solubility Profiling and UV-Spectrophotometric Determination of Bioactive Peptides
  • Factors Affecting Solubility - AP Chemistry Complete Course - Lesson 10.3. YouTube.
  • Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
  • <1236> Solubility Measurements. USP-NF.

Sources

"biological activity of Methyl 5-chloropyrimidine-2-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical biology, pharmacological utility, and experimental applications of Methyl 5-chloropyrimidine-2-carboxylate , a critical pharmacophore precursor in modern drug discovery.

A Privileged Scaffold for RIPK1 Inhibition and GPCR Modulation

Executive Summary

Methyl 5-chloropyrimidine-2-carboxylate (CAS: 894797-00-3) is not merely a chemical intermediate; it is a "privileged scaffold" in medicinal chemistry. Its structural logic—combining an electron-deficient pyrimidine core, a reactive ester handle at C2, and a metabolically stable yet functionalizable chlorine at C5—makes it a linchpin in the synthesis of RIPK1 inhibitors (neurodegenerative therapeutics) and APJ receptor modulators (cardiovascular agents).

This guide delineates the compound's transition from a chemical building block to a bioactive effector, providing validated protocols for its synthesis and derivatization.

Chemical Biology & Mechanism of Action

While the methyl ester itself is a prodrug-like precursor, its biological value lies in the pharmacological space it unlocks. The pyrimidine ring serves as a bioisostere for phenyl or pyridine rings, improving aqueous solubility and reducing lipophilicity (LogP) in final drug candidates.

The Structural Logic (SAR)
  • C2-Position (Ester): The "Warhead Vector." This position is highly susceptible to nucleophilic attack, allowing rapid conversion into amides (for H-bond interactions) or heterocycles (e.g., triazoles, oxadiazoles) that engage target protein binding pockets.

  • C5-Position (Chlorine): The "Metabolic Shield." Unlike hydrogen, the chlorine atom blocks metabolic oxidation at the para-position relative to the nitrogens. Furthermore, it serves as a handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to extend the molecule into hydrophobic domains of the target protein.

Key Signaling Pathways

Derivatives of this scaffold modulate critical pathways:

  • RIPK1 (Receptor Interacting Protein Kinase 1):

    • Pathology: Necroptosis (programmed necrosis) in ALS, Alzheimer's, and Multiple Sclerosis.

    • Mechanism:[1][2] The scaffold forms the core of Type II kinase inhibitors, occupying the ATP-binding pocket. The C2-derived amide forms a hinge-binding motif, while the C5-substituent extends into the hydrophobic back pocket.

  • APJ Receptor (Apelin Receptor):

    • Pathology: Heart failure and hypertension.

    • Mechanism:[1][2] Sulfonyl-derivatives synthesized from this ester act as biased agonists, promoting G-protein signaling while blocking

      
      -arrestin recruitment (preventing receptor downregulation).
      

Physicochemical Profile

PropertyValueNote
IUPAC Name Methyl 5-chloropyrimidine-2-carboxylateSpecific isomer (5-Cl, 2-COOMe)
CAS Number 894797-00-3Distinct from 2-Cl isomer (287714-35-6)
Molecular Formula

Molecular Weight 172.57 g/mol Fragment-like (Rule of 3 compliant)
Appearance White to off-white solid
Solubility DMSO, MeOH, DCMPoor water solubility before hydrolysis
pKa ~ -2.8 (Predicted)Very weak base (pyrimidine nitrogens)
Reactivity Electrophilic at Carbonyl (C2)Prone to hydrolysis/aminolysis

Experimental Protocols

Safety Warning: All procedures involve hazardous chemicals (SOCl2, Hydrazine). Perform in a fume hood with appropriate PPE.

Synthesis of the Scaffold (Pinner Reaction)

This protocol converts 5-chloropyrimidine-2-carbonitrile into the methyl ester.

  • Reagents: 5-chloropyrimidine-2-carbonitrile (1.0 eq), Methanol (anhydrous), HCl gas (or Acetyl Chloride).

  • Setup: Flame-dried round-bottom flask under Nitrogen.

  • Procedure:

    • Dissolve nitrile in anhydrous MeOH (0.5 M concentration).

    • Cool to 0°C. Bubble dry HCl gas through the solution for 30 min (or add Acetyl Chloride dropwise to generate HCl in situ).

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Mechanism:[1][2] Formation of the imidate intermediate, followed by hydrolysis by trace water/MeOH.

  • Workup: Concentrate in vacuo. Neutralize residue with saturated

    
    . Extract with Ethyl Acetate (
    
    
    
    ). Dry over
    
    
    .
  • Validation: LC-MS should show peak at

    
    .
    
Divergent Derivatization (Library Generation)

This workflow describes converting the scaffold into two distinct bioactive classes.

Pathway A: Synthesis of Amide Inhibitors (RIPK1 Type)
  • Reagents: Methyl 5-chloropyrimidine-2-carboxylate, Primary Amine (

    
    ), DIPEA, DMSO.
    
  • Step-by-Step:

    • Dissolve ester (1.0 eq) and Amine (1.2 eq) in DMSO.

    • Add DIPEA (3.0 eq).

    • Heat to 80°C (or Microwave at 120°C for 30 min).

    • Monitor by TLC (Ester spot disappearance).

    • Purification: Reverse-phase HPLC (Water/Acetonitrile gradient).

Pathway B: Synthesis of Hydrazide (Triazole Precursor)
  • Reagents: Methyl 5-chloropyrimidine-2-carboxylate, Hydrazine Hydrate (

    
    ), Ethanol.
    
  • Step-by-Step:

    • Dissolve ester in Ethanol (0.2 M).

    • Add Hydrazine Hydrate (5.0 eq) dropwise at 0°C.

    • Stir at RT for 2 hours (Precipitate often forms).

    • Isolation: Filter the solid precipitate. Wash with cold Ethanol. This is the pure hydrazide.

Visualization of Chemical Logic

Divergent Synthesis Workflow

The following diagram illustrates how the scaffold is processed into different therapeutic classes.

SynthesisWorkflow Scaffold Methyl 5-chloropyrimidine- 2-carboxylate (CAS 894797-00-3) Hydrazide Pyrimidinyl-2-hydrazide Scaffold->Hydrazide Nucleophilic Substitution Amide Pyrimidinyl-2-carboxamide (RIPK1 Inhibitor Core) Scaffold->Amide Aminolysis Alcohol (5-chloropyrimidin-2-yl) methanol Scaffold->Alcohol Reduction Hydrazine Hydrazine Hydrate (EtOH, RT) Hydrazine->Hydrazide Amine Primary Amine (DMSO, 80°C) Amine->Amide Reduction LiAlH4 / NaBH4 Reduction->Alcohol Triazole 1,2,4-Triazole Derivatives (Antifungal/Antiviral) Hydrazide->Triazole Cyclization Sulfonamide Sulfonamide Derivatives (APJ Agonists) Alcohol->Sulfonamide Mesylation + Thiol

Caption: Divergent synthesis pathways transforming the ester scaffold into three distinct bioactive classes.

RIPK1 Signaling Context

How the derived inhibitor impacts the Necroptosis pathway.

RIPK1_Pathway TNF TNF-alpha (Extracellular Signal) TNFR1 TNFR1 Receptor TNF->TNFR1 Complex1 Complex I (Survival) TNFR1->Complex1 RIPK1_Active RIPK1 (Active) Phosphorylated TNFR1->RIPK1_Active Deubiquitination RIPK3 RIPK3 RIPK1_Active->RIPK3 Necrosome Formation RIPK1_Inhibited RIPK1 (Inhibited) Bound by Pyrimidine deriv. RIPK1_Inhibited->RIPK1_Active Inhibition Survival Cell Survival RIPK1_Inhibited->Survival Promotes MLKL MLKL (Oligomerization) RIPK3->MLKL Phosphorylation Necrosis Necroptosis (Cell Rupture) MLKL->Necrosis Membrane Pore

Caption: Mechanism of Action: Pyrimidine derivatives bind RIPK1, preventing Necrosome formation and shifting cell fate toward survival.

References

  • World Intellectual Property Organization (WIPO). (2019). Compounds and compositions for treating conditions associated with APJ receptor activity. Patent WO2019169193A1. Link

  • United States Patent and Trademark Office. (2024). Pyrimidinone compounds and uses thereof (RIPK1 Inhibitors). US Patent 20240002388A1. Link

  • Justia Patents. (2025). 2,4-dioxotetrahydropyrimidinyl derivatives as degrons in PROTACs.Link

  • PubChem. (2025).[3] Methyl 5-chloropyrimidine-2-carboxylate (Compound Summary).[1][4][5][6] National Library of Medicine. Link(Note: Accession for specific isomer).

  • ChemicalBook. (2025).[7] 5-Chloropyrimidine-2-Carboxylic Acid Methyl Ester Product Information.Link

Sources

The Unseen Pillar of Modern Pharmaceuticals: A Technical Guide to Methyl 5-chloropyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Exploration of the Synthesis, History, and Application of a Critical, Yet Unsung, Chemical Intermediate in Drug Discovery

For researchers, scientists, and professionals in the fast-paced world of drug development, the journey from a promising molecular concept to a life-changing therapeutic is paved with critical chemical building blocks. Among these, Methyl 5-chloropyrimidine-2-carboxylate stands as a testament to the quiet, yet indispensable, role of heterocyclic intermediates. This technical guide provides a comprehensive overview of this pivotal molecule, delving into its discovery, the evolution of its synthesis, its physicochemical characteristics, and its significant contributions to medicinal chemistry.

Introduction: The Strategic Importance of a Functionalized Pyrimidine

Methyl 5-chloropyrimidine-2-carboxylate, with the CAS number 287714-35-6, is a highly functionalized pyrimidine derivative.[1] Its strategic importance lies in the unique arrangement of its functional groups: a reactive chlorine atom at the 2-position, an electron-withdrawing carboxylate group at the 5-position, and the inherent chemical properties of the pyrimidine ring. This trifecta of features makes it a versatile and valuable precursor in the synthesis of complex molecular architectures, particularly in the realm of pharmaceuticals.[2] The pyrimidine scaffold itself is a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents due to its ability to mimic the purine and pyrimidine bases of DNA and RNA, and to participate in hydrogen bonding interactions with biological targets.[3][4]

A Historical Perspective: The Emergence of a Key Synthetic Tool

While a singular, seminal "discovery" paper for Methyl 5-chloropyrimidine-2-carboxylate is not readily identifiable in the annals of chemical literature, its emergence is intrinsically linked to the broader history of pyrimidine chemistry. The synthesis of pyrimidine derivatives has been a subject of intense research for over a century, with early methods often relying on the condensation of ureas and thioureas with β-dicarbonyl compounds.[5]

The development of methods for the synthesis of halogenated pyrimidines, particularly chloropyrimidines, marked a significant advancement, providing chemists with a handle for nucleophilic substitution reactions to introduce further molecular diversity.[6] Similarly, the introduction of carboxylic acid and ester functionalities onto the pyrimidine ring opened up avenues for amide bond formation and other transformations crucial for building complex drug molecules.

The synthesis of specifically substituted pyrimidine-2-carboxylic esters was advanced by methods reacting amidinium salts with functionalized propen-1-ol derivatives, as described in the early 2000s.[7] A key modern synthesis for Methyl 2-chloropyrimidine-5-carboxylate involves the diazotization of a 2-aminopyrimidine precursor, a common strategy for converting amino groups on aromatic rings into other functionalities, including halogens.[8] This evolution reflects a continuous drive towards more efficient, scalable, and versatile synthetic routes to access highly functionalized building blocks like Methyl 5-chloropyrimidine-2-carboxylate.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₆H₅ClN₂O₂[1]
Molecular Weight 172.57 g/mol [1]
Appearance White to off-white powder[9]
Melting Point 76 °C[9]
Boiling Point 304.3 °C[9]
Density 1.4 ± 0.1 g/cm³[9]
CAS Number 287714-35-6[1]

Spectroscopic Data:

The structural integrity of Methyl 5-chloropyrimidine-2-carboxylate is confirmed through various spectroscopic techniques. The ¹H NMR spectrum is particularly informative, showing characteristic signals for the methyl ester protons and the protons on the pyrimidine ring.

Synthesis of Methyl 5-chloropyrimidine-2-carboxylate: A Step-by-Step Protocol

The contemporary synthesis of Methyl 5-chloropyrimidine-2-carboxylate often commences from its 2-amino analogue, employing a Sandmeyer-type reaction. This method is reliable and provides a good yield of the desired product.

Reaction Scheme:

G 2-Aminopyrimidine-5-carboxylic_acid_methyl_ester 2-Aminopyrimidine-5-carboxylic acid methyl ester Reagents 1. HCl, ZnCl₂, NaNO₂ 2. Dichloromethane 2-Aminopyrimidine-5-carboxylic_acid_methyl_ester->Reagents Methyl_5-chloropyrimidine-2-carboxylate Methyl 5-chloropyrimidine-2-carboxylate Reagents->Methyl_5-chloropyrimidine-2-carboxylate

A common synthetic route to Methyl 5-chloropyrimidine-2-carboxylate.

Detailed Experimental Protocol:

  • Step 1: Diazotization. 2-Aminopyrimidine-5-carboxylic acid methyl ester (1 equivalent) is added to a mixture of concentrated hydrochloric acid and dichloromethane. The mixture is cooled, and zinc chloride (3 equivalents) is slowly added, maintaining the temperature between 15-20 °C.[8] The reaction mixture is stirred for 30 minutes and then further cooled to 5-10 °C.[8]

  • Step 2: Sandmeyer Reaction. Sodium nitrite (3 equivalents) is added portion-wise, ensuring the internal temperature remains between 5-10 °C. The reaction is allowed to proceed for 2 hours.[8]

  • Step 3: Work-up and Purification. The reaction is quenched by slowly pouring the mixture into ice water. The organic layer is separated, and the aqueous phase is extracted with dichloromethane. The combined organic extracts are concentrated to yield the crude product.[8]

  • Step 4: Recrystallization. The crude product is suspended in hexane and heated to 60°C for 30 minutes, followed by filtration. Concentration of the filtrate affords the purified Methyl 2-chloropyrimidine-5-carboxylate as an off-white solid.[8]

Causality Behind Experimental Choices:

  • Low Temperature: The diazotization reaction is performed at low temperatures to ensure the stability of the diazonium salt intermediate, which is prone to decomposition at higher temperatures.

  • Zinc Chloride: Zinc chloride acts as a Lewis acid catalyst, facilitating the reaction.

  • Dichloromethane: This solvent is chosen for its ability to dissolve the starting material and product, as well as its immiscibility with the aqueous phase, which simplifies the work-up procedure.

  • Hexane Recrystallization: The final recrystallization from hexane is a crucial step to remove impurities and obtain a high-purity product.

Applications in Drug Discovery and Development

The true value of Methyl 5-chloropyrimidine-2-carboxylate lies in its role as a versatile intermediate for the synthesis of a wide range of biologically active molecules. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various amine, alcohol, and thiol functionalities. The methyl ester at the 5-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many drugs.

This strategic placement of reactive sites makes it a valuable building block in the synthesis of compounds targeting a diverse range of therapeutic areas, including oncology and infectious diseases.[2] For instance, pyrimidine derivatives are known to act as inhibitors of various kinases, proteases, and other enzymes implicated in disease pathogenesis. The ability to readily modify the pyrimidine core using intermediates like Methyl 5-chloropyrimidine-2-carboxylate is a powerful tool for medicinal chemists in their quest to design and synthesize novel therapeutic agents. It has been noted as a useful intermediate in the preparation of ACSS2 inhibitors, which have potential anti-inflammatory and anti-depressant activities.[8]

G A Methyl 5-chloropyrimidine-2-carboxylate B Nucleophilic Substitution at C2 (e.g., with Amines, Alcohols, Thiols) A->B Diversification at C2 C Ester Hydrolysis at C5 A->C Activation of C5 E Diverse Biologically Active Molecules (e.g., Kinase Inhibitors, Enzyme Inhibitors) B->E D Amide Coupling C->D D->E

Logical workflow of Methyl 5-chloropyrimidine-2-carboxylate in drug discovery.

Conclusion and Future Outlook

Methyl 5-chloropyrimidine-2-carboxylate, while not a household name, represents a class of indispensable reagents that fuel the engine of modern drug discovery. Its well-defined synthesis, versatile reactivity, and the biological significance of the pyrimidine core ensure its continued importance in the pharmaceutical industry. As our understanding of disease biology deepens and the demand for novel, highly specific therapeutics grows, the need for sophisticated and adaptable chemical building blocks like Methyl 5-chloropyrimidine-2-carboxylate will only intensify. Future research will likely focus on developing even more efficient and sustainable synthetic routes to this and related pyrimidine intermediates, further empowering medicinal chemists to explore new frontiers in the treatment of human disease.

References

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.). Preprints.org. Retrieved February 5, 2026, from [Link]

  • An overview on synthesis and biological activity of pyrimidines. (2015). Journal of Chemical and Pharmaceutical Research, 7(1), 246-252.
  • Methyl 2-chloropyrimidine-5-carboxylate. (n.d.). PubChem. Retrieved February 5, 2026, from [Link]

  • Lauterwasser, F., Hayes, P. G., Blacquiere, J. M., & Crudden, C. M. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(20), 6729–6735.
  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2024). Chemistry, 6(2), 64.
  • Pyrimidine and Its Biological Activity: A Review. (2013).
  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720–722.
  • Tolba, M. S., Kamal, A. M., & El-Saghier, A. M. M. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(1), 121-140.

Sources

"Methyl 5-chloropyrimidine-2-carboxylate starting material for synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process scientists. It prioritizes the specific regiochemistry requested (5-chloro-2-carboxylate), distinguishes it from its common isomer, and provides actionable synthetic workflows.

A Strategic Scaffold for Divergent Heterocyclic Synthesis

Executive Summary & Strategic Value

Methyl 5-chloropyrimidine-2-carboxylate is a high-value bifunctional building block in drug discovery. Its structural utility lies in its orthogonal reactivity profile :

  • C2-Position (Ester): An electrophilic "anchor" point, ideal for generating amide-based hinge binders or solubilizing tails.[1]

  • C5-Position (Chlorine): A non-activated heteroaryl chloride, stable to nucleophiles but highly reactive in Palladium-catalyzed cross-coupling (Suzuki, Stille, Buchwald-Hartwig).[1]

Critical Identity Check (Regioisomer Alert): Researchers must distinguish this target from its more common isomer.

  • Target Compound: Methyl 5-chloro pyrimidine-2 -carboxylate (CAS: 894797-00-3 ).[1][2] Focus of this guide.

  • Common Isomer: Methyl 2-chloro pyrimidine-5 -carboxylate (CAS: 287714-35-6).[1][3][4][5][6]

  • Impact: The 2-chloro isomer is highly susceptible to SNAr displacement.[1] The 5-chloro isomer (Target) is resistant to SNAr, requiring transition-metal catalysis for functionalization.[1]

Chemical Profile & Sourcing

PropertyData
IUPAC Name Methyl 5-chloropyrimidine-2-carboxylate
CAS Number 894797-00-3
Molecular Formula C₆H₅ClN₂O₂
Molecular Weight 172.57 g/mol
Physical State White to off-white solid
Solubility Soluble in DMSO, DMF, DCM, MeOH; sparingly soluble in water.[1][7]
Stability Stable under standard conditions.[1][7] Caution: Pyrimidine-2-carboxylic acids (hydrolysis product) are prone to decarboxylation under high heat/acidic conditions.[1] Keep ester intact until late stage if possible.

Synthetic Access & Preparation[1][8][9]

While commercially available, in-house preparation is often required for scale-up.[1] The most robust route proceeds via the Pinner reaction or hydration of the corresponding nitrile.

Retro-Synthetic Analysis

Target: Methyl 5-chloropyrimidine-2-carboxylate Precursor: 5-Chloropyrimidine-2-carbonitrile (CAS: 38275-56-8)[1][7]

Protocol Summary (Nitrile to Ester):

  • Acid Methanolysis: Dissolve 5-chloropyrimidine-2-carbonitrile in anhydrous MeOH saturated with HCl (g).

  • Imidate Formation: Stir at 0°C to RT for 12-24h to form the imidate intermediate.

  • Hydrolysis: Treat carefully with water (controlled pH) to convert the imidate to the ester without hydrolyzing to the acid/decarboxylating.

Core Reactivity & Workflows

The power of this scaffold lies in the ability to sequence reactions based on the stability of the ester vs. the chloride.[1]

Reactivity Map (DOT Diagram)[1]

ReactivityMap Start Methyl 5-chloropyrimidine-2-carboxylate (CAS: 894797-00-3) Amide Amide Derivative (Kinase Hinge Binder) Start->Amide Aminolysis / T3P Coupling (Preserves Cl) Alcohol Hydroxymethyl (Linker/Scaffold) Start->Alcohol NaBH4 Reduction Biaryl 5-Arylpyrimidine (Suzuki Product) Start->Biaryl Pd(PPh3)4 / Ar-B(OH)2 (Preserves Ester) Amine 5-Aminopyrimidine (Buchwald Product) Start->Amine Pd-Catalyzed Amination Amide->Biaryl Late-Stage Diversification

Figure 1: Divergent synthesis pathways.[1] The 5-Cl position is orthogonal to the 2-Ester, allowing sequential functionalization.[1]

Detailed Experimental Protocols

Workflow A: C2-Amidation (The "Anchor" Step)

Objective: Convert the ester to an amide to establish a binding motif (e.g., for TRPV2 or Kinase targets) while leaving the 5-Cl handle intact for later coupling.[1]

Method: Direct Aminolysis (for aliphatic amines) or Hydrolysis-Coupling (for anilines).[1]

Protocol (Hydrolysis-Coupling):

  • Hydrolysis: Suspend Methyl 5-chloropyrimidine-2-carboxylate (1.0 eq) in THF/Water (3:1). Add LiOH (1.1 eq) at 0°C. Stir 1h.

    • Critical Control: Do not heat.[1] Acidify carefully to pH 3-4 with 1N HCl and extract immediately into EtOAc to avoid decarboxylation.

  • Coupling: Dissolve the crude acid in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir 5 min.

  • Addition: Add the amine partner (1.1 eq). Stir at RT for 2-4h.[1]

  • Workup: Dilute with water, filter precipitate or extract with EtOAc.

Workflow B: C5-Suzuki Coupling (The "Extension" Step)

Objective: Install an aryl or heteroaryl group at the 5-position.[1][8]

Mechanism: The 5-position is electron-rich relative to the 2/4/6 positions, making it resistant to SNAr but excellent for oxidative addition by Pd(0).[1]

Protocol:

  • Setup: Charge a reaction vial with Methyl 5-chloropyrimidine-2-carboxylate (1.0 eq), Aryl Boronic Acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Solvent: Add 1,4-Dioxane/Water (4:1). Degas with N₂ for 10 mins.

  • Catalyst: Add Pd(dppf)Cl₂·DCM (0.05 eq) or XPhos Pd G2 (for difficult substrates).

  • Reaction: Heat to 80-90°C for 4-12 hours.

    • Note: Microwave irradiation (110°C, 30 min) is highly effective for this scaffold.

  • Purification: Filter through Celite, concentrate, and purify via silica flash chromatography (Hexane/EtOAc).

Case Study: TRPV2 Channel Blockers

Recent patent literature (e.g., WO2024009308) highlights the use of the 5-chloropyrimidine-2-carboxylic acid core.[1]

Synthetic Logic:

  • Starting Material: Methyl 5-chloropyrimidine-2-carboxylate.[1][2][9][10]

  • Step 1: Hydrolysis to the acid.

  • Step 2: Amide coupling with complex amines (e.g., 4-piperidinemethanol derivatives).[1]

  • Step 3: The 5-Cl group serves as a lipophilic modulator or is further coupled to extend the pharmacophore into a hydrophobic pocket.[1]

Why this scaffold? The pyrimidine nitrogen atoms at position 1 and 3 provide hydrogen bond acceptor capabilities, while the 2-carbonyl group acts as a rigid linker.[1] The 5-Cl substituent modulates the pKa of the ring nitrogens and improves metabolic stability by blocking the para-position from oxidation.[1]

References

  • Chemical Identity & Properties: PubChem.[4] Methyl 5-chloropyrimidine-2-carboxylate (CID 12627752).[1] National Library of Medicine. Link[1]

  • Commercial Availability & CAS Verification: Sigma-Aldrich.[1] Methyl 5-chloropyrimidine-2-carboxylate Product Page. Link[1]

  • Application in Drug Discovery (TRPV2): WIPO Patentscope. WO2024009308 - TRPV2 Channel Blockers and Use Thereof.[1] Link[1]

  • Synthetic Methodology (Amidation): ChemicalBook. Synthesis of Pyrimidine Carboxamides. Link

  • Related Scaffold Synthesis (APJ Receptor): Google Patents. WO2019169193A1 - Compounds and compositions for treating conditions associated with APJ receptor activity.[1] Link

Sources

An In-Depth Technical Guide to the Hydrolysis of Methyl 5-chloropyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of 5-Chloropyrimidine-2-carboxylic Acid in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pyrimidine scaffold stands as a cornerstone of molecular design, underpinning the therapeutic efficacy of a multitude of approved drugs.[1] Its inherent bioisosteric relationship with purines allows for nuanced interactions with a host of biological targets, rendering it a privileged core in the development of novel therapeutic agents. The derivative, 5-chloropyrimidine-2-carboxylic acid, represents a particularly valuable building block. The carboxylic acid moiety provides a crucial handle for amide bond formation and other key derivatizations, while the strategically positioned chlorine atom offers a site for further chemical modification, such as nucleophilic aromatic substitution or cross-coupling reactions, enabling the exploration of diverse chemical space.[2] The synthesis of this key intermediate, primarily through the hydrolysis of its corresponding methyl ester, is therefore a reaction of paramount importance for researchers and drug development professionals. This guide provides a comprehensive technical overview of this critical transformation, grounded in mechanistic principles and practical, field-tested insights.

I. The Core Transformation: A Mechanistic Perspective

The hydrolysis of Methyl 5-chloropyrimidine-2-carboxylate to its corresponding carboxylic acid is most effectively achieved through base-catalyzed hydrolysis, a process commonly referred to as saponification. This reaction is fundamentally a nucleophilic acyl substitution.

The reaction proceeds via a well-established mechanism, initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide ion as a leaving group and forming the carboxylic acid. In the basic reaction medium, the newly formed carboxylic acid is immediately deprotonated by the methoxide or another hydroxide ion to form the highly stable carboxylate salt. This final, irreversible acid-base reaction drives the equilibrium of the entire process towards the product, ensuring a high conversion rate.

experimental_workflow start Start: Methyl 5-chloropyrimidine-2-carboxylate dissolve Dissolve in H2O or THF/H2O start->dissolve add_base Add LiOH (1.1-1.5 eq) dissolve->add_base monitor Monitor by TLC/HPLC at RT add_base->monitor workup Acidify with 2M HCl to pH 2-3 monitor->workup isolate Isolate Product workup->isolate precipitate Filter Precipitate isolate->precipitate If solid forms extract Extract with Ethyl Acetate isolate->extract If no solid product Final Product: 5-chloropyrimidine-2-carboxylic acid precipitate->product dry Dry and Concentrate extract->dry dry->product

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of Methyl 5-chloropyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers aiming to functionalize Methyl 5-chloropyrimidine-2-carboxylate via Suzuki-Miyaura cross-coupling. This substrate presents a specific dichotomy: the 5-chloro position requires a robust catalytic system for oxidative addition (due to the strength of the C-Cl bond), while the 2-carboxylate (methyl ester) is susceptible to hydrolysis (saponification) under standard basic aqueous conditions.

The following guide synthesizes field-proven methodologies to navigate this chemoselectivity challenge.

Executive Summary & Substrate Analysis

Target Substrate: Methyl 5-chloropyrimidine-2-carboxylate Primary Challenge: Balancing reactivity (activating the inert C-Cl bond) with stability (preventing hydrolysis of the C-2 methyl ester).

  • Electronic Activation: The pyrimidine ring is electron-deficient ($ \pi $-deficient), which significantly lowers the activation energy for the oxidative addition of Palladium(0) into the C-Cl bond compared to chlorobenzenes. This allows the reaction to proceed without the exotic ligands often required for aryl chlorides.[1]

  • The "Danger Zone" (Hydrolysis): The 2-position is activated by the ring nitrogens, making the attached ester highly electrophilic. Strong bases (NaOH, KOH) or prolonged heating in aqueous media will rapidly convert the methyl ester to the carboxylic acid (saponification) or lead to decarboxylation.

Strategic Solution: Use a mild, non-nucleophilic base (Potassium Phosphate or Cesium Carbonate) and a controlled solvent system (Anhydrous or minimal water) to favor coupling over hydrolysis.

Mechanistic Pathway

The success of this protocol relies on the catalytic cycle effectively bypassing the high energy barrier of C-Cl bond cleavage.

SuzukiCycle cluster_inputs Critical Inputs Pd0 Pd(0) Active Species (Ligand Stabilized) OxAdd Oxidative Addition (Rate Limiting for Chlorides) Pd0->OxAdd + Methyl 5-chloropyrimidine-2-carboxylate PdII_Complex Pd(II) Oxidative Complex (Ar-Pd-Cl) OxAdd->PdII_Complex TransMet Transmetallation (Transfer of Aryl Group) PdII_Complex->TransMet BaseAct Base Activation (Boronate Formation) BaseAct->TransMet Activated Boronic Acid (R-B(OH)3 + Base) RedElim Reductive Elimination (Product Release) TransMet->RedElim Diaryl Pd(II) Complex RedElim->Pd0 Regeneration Input1 Ligand Choice: Rich e- density (e.g., XPhos, dppf) to facilitate Ox. Addition Input2 Base Choice: K3PO4 or Cs2CO3 (Avoids Ester Hydrolysis)

Figure 1: Catalytic cycle highlighting the rate-limiting oxidative addition of the C-Cl bond and the critical base activation step.[2]

Optimization Matrix

The following conditions have been screened for 5-chloropyrimidines. Method A is the standard robust protocol; Method B is the "Safety-First" protocol for highly sensitive esters.

ParameterMethod A: High Throughput Method B: Anhydrous (Ester Safe) Why?
Catalyst Pd(dppf)Cl₂·DCM (3-5 mol%)Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)Pd(dppf)Cl₂ is robust and air-stable. XPhos is electron-rich, accelerating C-Cl insertion.
Base K₃PO₄ (2.0 - 3.0 equiv)Cs₂CO₃ (2.0 equiv)Phosphate is milder than carbonate/hydroxide, reducing hydrolysis risk. Cesium aids solubility in organics.
Solvent 1,4-Dioxane / Water (9:1 or 4:1)Toluene (Anhydrous)Water accelerates the reaction but risks hydrolysis. Toluene is safer for the ester.
Temp 80°C - 90°C100°C - 110°CHigher temp required in toluene due to lower solubility of inorganic bases.
Time 2 - 4 Hours12 - 16 HoursAqueous systems react faster.

Detailed Experimental Protocols

Protocol A: The "Golden Standard" (Dioxane/Water)

Recommended for initial attempts. High yield potential.

Reagents:

  • Methyl 5-chloropyrimidine-2-carboxylate (1.0 equiv)

  • Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv / 5 mol%)

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed) and Water (degassed) [Ratio 9:1]

Step-by-Step:

  • Setup: Flame-dry a reaction vial or round-bottom flask equipped with a magnetic stir bar. Allow to cool under Argon/Nitrogen flow.

  • Charging: Add the pyrimidine substrate (1.0 eq), boronic acid (1.2 eq), and K₃PO₄ (3.0 eq) to the vial.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%) last to minimize air exposure.

  • Inertion: Cap the vial with a septum. Evacuate and backfill with Argon 3 times.

  • Solvation: Inject degassed 1,4-Dioxane followed by degassed water (9:1 ratio). Concentration should be approx 0.1 M - 0.2 M.

  • Reaction: Heat the block/bath to 85°C . Stir vigorously.

    • Checkpoint: Monitor by LC-MS or TLC after 2 hours. Look for the disappearance of the chloride.

  • Workup (Crucial for Ester):

    • Cool to room temperature.[3][4]

    • Do not use strong basic aqueous washes.

    • Dilute with Ethyl Acetate (EtOAc) and wash once with water, then once with Brine.

    • Dry organic layer over Na₂SO₄, filter, and concentrate.[5]

  • Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).

Protocol B: The "Anhydrous" Method (Toluene)

Use if Method A results in >10% hydrolysis (formation of carboxylic acid).

Reagents:

  • Catalyst System: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) OR Pd(PPh₃)₄ (5 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv) - Must be finely ground/powdered.

  • Solvent: Anhydrous Toluene.

Step-by-Step:

  • Drying: Ensure all glassware is oven-dried. Use anhydrous toluene from a solvent still or Sure/Seal™ bottle.

  • Charging: Add substrate, boronic acid, powdered Cs₂CO₃, and Pd catalyst to a pressure vial.

  • Inertion: Seal and purge with Argon for 5 minutes.

  • Reaction: Heat to 100°C for 12-16 hours.

    • Note: The reaction is slower because the base is only sparingly soluble in Toluene. The "heterogeneous" surface reaction protects the ester.

  • Workup: Filter the mixture through a pad of Celite to remove the inorganic base. Rinse the pad with EtOAc. Concentrate the filtrate directly for purification.

Troubleshooting & Quality Control

ObservationDiagnosisCorrective Action
Ester Hydrolysis (Acid detected in LCMS)Base too strong or too much water.Switch to Method B (Anhydrous Toluene/Cs₂CO₃). Reduce temperature to 70°C.
Low Conversion (Starting material remains)Oxidative addition failure.Switch ligand to XPhos or SPhos (Buchwald G3 precatalysts). Increase Temp to 100°C.
Protodeboronation (Benzene/Arene byproduct)Boronic acid instability.Add boronic acid in portions (e.g., 0.5 eq every hour). Use Boronic Ester (Pinacol ester) instead of acid.
Homocoupling (Biaryl formation)Oxygen presence.Rigorous degassing is required. Sparge solvents with Argon for 15 mins before use.

References

  • Mechanistic Overview & Catalyst Selection: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. [2]

  • Reactivity of Chloropyrimidines: Gong, Y., & Pauls, H. W. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. (Demonstrates the feasibility of coupling electron-deficient chloropyrimidines using standard Pd catalysts).

  • Ester Stability in Suzuki Couplings: Dawood, K. M., et al. (2013). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling. (Validates the use of Cs2CO3/Toluene and microwave conditions to preserve methyl esters during coupling).[6][7]

  • Microwave Protocols for Chloropyrimidines: Klinar, D., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. (Provides insight into the reactivity trends of chloropyrimidines and the efficiency of microwave heating).[8]

  • General Protocol Grounding: BenchChem Application Note. Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. (General reference for handling di-halogenated pyrimidines).

Sources

Strategic Functionalization of Methyl 5-chloropyrimidine-2-carboxylate via Pd-Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

Methyl 5-chloropyrimidine-2-carboxylate represents a high-value scaffold in medicinal chemistry, offering a "meta-like" vector for substitution on the pyrimidine core while retaining a C2-ester handle for subsequent heterocyclization or amidation. However, its dual functionality presents a paradox: the electron-deficient pyrimidine ring facilitates oxidative addition but simultaneously renders the C2-ester highly susceptible to base-mediated hydrolysis or nucleophilic attack.

This guide provides validated protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. The methodologies prioritize chemoselectivity —activating the kinetically inert C5–Cl bond while preserving the base-sensitive C2–ester.

Mechanistic Analysis & Substrate Logic

The Electronic Landscape

The pyrimidine ring is inherently electron-deficient (


-deficient). The addition of the methyl ester at C2 further depletes electron density.
  • C5-Position (The Reactive Site): The C5 position is electronically unique. It is beta to the nitrogen atoms, making it the least electron-deficient position on the ring (resembling the meta-position of pyridine). Consequently, the C5–Cl bond is stronger and harder to activate via oxidative addition than a C2–Cl or C4–Cl bond.

  • C2-Position (The Sensitive Site): The ester is activated by the adjacent ring nitrogens. Standard bases used in cross-coupling (e.g., NaOH, NaOEt) will rapidly hydrolyze this ester to the carboxylate (poisoning the Pd-catalyst) or cause transesterification.

Catalyst Design Strategy

To overcome the inert C5–Cl bond without destroying the C2–ester, the catalyst system must meet two criteria:

  • High Activity: Use electron-rich, bulky phosphine ligands (Buchwald-type) or bidentate ligands (dppf, Xantphos) to facilitate oxidative addition into the C–Cl bond.

  • Mild Basicity: Use anhydrous carbonate or phosphate bases (Cs₂CO₃, K₃PO₄) rather than hydroxides or alkoxides.

Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Target: Biaryl formation preserving the ester.

Reagents:

  • Substrate: Methyl 5-chloropyrimidine-2-carboxylate (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)

    • Why: The ferrocenyl backbone provides a large bite angle and robustness against air/moisture, crucial for scale-up.

  • Base: Anhydrous K₃PO₄ (2.0 equiv)

    • Why: Tribasic phosphate buffers the reaction without generating strong nucleophiles that attack the ester.

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with the pyrimidine substrate (1.0 mmol), arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and finely ground K₃PO₄ (2.0 mmol).

  • Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvation: Add anhydrous 1,4-Dioxane (5 mL) via syringe.

  • Reaction: Heat the block to 90°C for 4–12 hours.

    • Monitoring: Check via LCMS. Look for the disappearance of the chloride (M+H) and emergence of the biaryl product.

  • Workup: Cool to RT. Filter through a pad of Celite to remove insolubles. Rinse with EtOAc. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Sonogashira Coupling

Target: Introduction of alkyne handles.

Reagents:

  • Substrate: Methyl 5-chloropyrimidine-2-carboxylate (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%) + CuI (2 mol%)

  • Base: Triethylamine (TEA) (3.0 equiv)

    • Why: Organic amine bases are non-nucleophilic toward the ester compared to inorganic bases in aqueous media.

  • Solvent: THF or DMF (anhydrous)

Step-by-Step Procedure:

  • Degassing: Degas the solvent (THF) thoroughly (sparge with Ar for 15 mins). Oxygen promotes homocoupling (Glaser coupling) of the alkyne.

  • Mixing: Add Pd(PPh₃)₂Cl₂, CuI, and the substrate to the vessel under Argon.

  • Addition: Add the alkyne and TEA via syringe.

  • Activation: Heat to 60°C .

    • Note: Higher temperatures (>80°C) may cause cyclization or decomposition of the ester.

  • Workup: Dilute with water and extract with DCM. Wash organic layer with NH₄Cl (sat.) to remove Copper species.

Protocol C: Buchwald-Hartwig Amination

Target: C–N bond formation (Amination).[1]

Reagents:

  • Substrate: Methyl 5-chloropyrimidine-2-carboxylate (1.0 equiv)

  • Amine: Primary or Secondary amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 or Pd₂(dba)₃ / BrettPhos (2 mol%)

    • Why: BrettPhos is specifically designed for coupling aryl chlorides with primary amines and has high functional group tolerance.

  • Base: Cs₂CO₃ (2.0 equiv)

    • Why: Cesium carbonate is mild enough to spare the ester but strong enough to deprotonate the amine-Pd complex.

  • Solvent: t-Amyl Alcohol or Toluene.

Step-by-Step Procedure:

  • Pre-complexation (if using separate ligand): Stir Pd₂(dba)₃ and BrettPhos (1:1.2 ratio) in solvent at 60°C for 5 mins to generate the active species.

  • Reaction Assembly: Add substrate, amine, and Cs₂CO₃ to the catalyst mixture.

  • Heating: Heat to 100°C for 2–6 hours.

  • Workup: Filter through Celite. Evaporate solvent.

Optimization & Troubleshooting Matrix

IssueProbable CauseCorrective Action
Ester Hydrolysis (Acid formation)Presence of water + strong base.Switch to anhydrous K₃PO₄ or Cs₂CO₃. Use molecular sieves in the solvent.
Low Conversion Inert C5–Cl bond; Catalyst death.Switch to "Bulky" ligands: XPhos, SPhos, or BrettPhos. Increase temp to 110°C (in Toluene).
Protodehalogenation (Cl replaced by H)Hydride source in reaction (often from alcohol solvents).Avoid alcohol solvents (except t-Amyl alcohol). Use Dioxane/Toluene. Ensure anhydrous conditions.
Homocoupling (Biaryl formation)Oxidation of boronic acid.Degas solvents more rigorously. Reduce excess boronic acid.

Pathway Visualization

The following diagram illustrates the catalytic cycle for the Suzuki coupling, highlighting the critical "Danger Zone" where ester hydrolysis competes with the desired Transmetallation.

G Start Substrate: Methyl 5-chloropyrimidine-2-carboxylate OxAdd Oxidative Addition (Rate Limiting for Cl) Start->OxAdd + Pd(0) Pd0 Pd(0) Active Species (L2Pd) Pd0->OxAdd Complex_II Pd(II)-Ar-Cl Intermediate (Electrophilic) OxAdd->Complex_II Base_Path DANGER ZONE: Hydroxide/Alkoxide Base Complex_II->Base_Path Nucleophilic Attack at C2-Ester TransMet Transmetallation (Ar-B(OH)2 + Weak Base) Complex_II->TransMet Correct Pathway Hydrolysis SIDE PRODUCT: Carboxylic Acid (Catalyst Poison) Base_Path->Hydrolysis RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Product: Methyl 5-arylpyrimidine-2-carboxylate RedElim->Product

Caption: Catalytic cycle distinguishing the productive cross-coupling pathway (Green) from the destructive ester hydrolysis pathway (Red).

References

  • Suzuki-Miyaura Coupling Overview

    • Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts
    • Source: Chemistry LibreTexts
    • URL:[Link]

  • Buchwald-Hartwig Amination

    • Title: Buchwald-Hartwig Cross Coupling Reaction
    • Source: Organic Chemistry Portal[2][3]

    • URL:[Link][4]

  • Sonogashira Coupling

    • Title: Sonogashira coupling - Wikipedia
    • Source: Wikipedia
    • URL:[Link]

  • Pyrimidine Functionalization Context

    • Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines
    • Source: MDPI (Molecules)
    • URL:[Link]

  • Catalyst Selection for Chlorides

    • Title: Palladium-imidazol-2-ylidene complexes are efficient catalysts for Suzuki cross-coupling of aryl chlorides[5]

    • Source: Organic Chemistry Portal (Abstract of J. Org. Chem. 2021)[6][7][8]

    • URL:[Link]

Sources

"Methyl 5-chloropyrimidine-2-carboxylate as a building block in organic synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It deviates from standard templates to focus on the unique "orthogonal reactivity" of the title compound.

Subject: Strategic Utilization of Orthogonal Reactivity in Pyrimidine Scaffolds CAS: 287714-35-6 | Molecular Weight: 172.57 g/mol Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

Methyl 5-chloropyrimidine-2-carboxylate represents a "privileged scaffold" in modern drug discovery due to its orthogonal reactivity profile . Unlike simple pyrimidines, this building block offers two distinct chemical handles that can be manipulated independently:

  • The C2-Ester: A classical electrophile for nucleophilic acyl substitution (hydrolysis, amidation).

  • The C5-Chloride: A handle for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

This duality allows researchers to rapidly generate diverse libraries of bioactive molecules, particularly in the development of ACSS2 inhibitors , anti-tubercular agents , and kinase inhibitors .

Chemical Profile & Reactivity Logic

To use this reagent effectively, one must understand the electronic environment of the pyrimidine ring.

Electronic Distribution
  • Position 2 (Ester attachment): The C2 position is electron-deficient due to the two adjacent nitrogen atoms. However, the ester group itself is the primary site of reactivity for "hard" nucleophiles (OH-, amines).

  • Position 5 (Chloride attachment): The C5 position is the most electron-rich carbon on the pyrimidine ring (similar to the meta-position in pyridine). Consequently, it is resistant to Nucleophilic Aromatic Substitution (SnAr) .

    • Implication: You can manipulate the C2 ester (hydrolysis/amidation) without risking displacement of the C5-chlorine. The C5-Cl bond is preserved for late-stage palladium-catalyzed diversification.

Reactivity Visualization

The following diagram maps the divergent synthetic pathways accessible from this single building block.

ReactivityMap Start Methyl 5-chloropyrimidine- 2-carboxylate Acid 5-Chloropyrimidine- 2-carboxylic Acid Start->Acid LiOH, THF/H2O (C2 Hydrolysis) Biaryl 5-Aryl-pyrimidine Derivatives Start->Biaryl Ar-B(OH)2, Pd(0) (C5 Suzuki Coupling) Amide Amide Library (ACSS2 Inhibitors) Acid->Amide R-NH2, HATU (C2 Amidation) Biaryl->Amide Late-Stage Diversification

Figure 1: Orthogonal reactivity map. The C2 ester and C5 chloride allow for sequential, non-interfering modifications.

Detailed Experimental Protocols

Protocol A: Selective Hydrolysis (Saponification)

Objective: Convert the ester to the free carboxylic acid without affecting the C5-chloride. Context: The resulting acid is a key intermediate for amide coupling reactions (e.g., creating the pharmacophore for ACSS2 inhibition).

Reagents:

  • Methyl 5-chloropyrimidine-2-carboxylate (1.0 equiv)

  • Lithium Hydroxide Monohydrate (LiOH·H2O) (1.2 equiv)

  • Solvent: THF/Water (3:1 ratio)

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.72 g (10 mmol) of Methyl 5-chloropyrimidine-2-carboxylate in 30 mL of THF.

  • Activation: Prepare a solution of LiOH·H2O (0.50 g, 12 mmol) in 10 mL of distilled water.

  • Reaction: Add the aqueous LiOH to the THF solution dropwise at 0°C.

  • Monitoring: Allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours. Monitor via TLC (System: 5% MeOH in DCM) or LC-MS. The ester spot should disappear.

  • Workup (Critical):

    • Concentrate the mixture under reduced pressure to remove THF.

    • Acidify the remaining aqueous phase carefully with 1N HCl to pH ~2-3. Note: The product may precipitate as a white solid.

    • Extract with Ethyl Acetate (3 x 20 mL).[1]

    • Dry combined organics over anhydrous Na2SO4 and concentrate.

  • Yield: Expect 85-95% yield of 5-chloropyrimidine-2-carboxylic acid.

Protocol B: Suzuki-Miyaura Cross-Coupling at C5

Objective: Install an aryl or heteroaryl group at the 5-position.[2] Context: This reaction exploits the C5-Cl bond.[1] Because the pyrimidine ring is electron-deficient, oxidative addition is facilitated compared to chlorobenzenes, but requires active catalysts.

Reagents:

  • Methyl 5-chloropyrimidine-2-carboxylate (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)[1][3]

  • Catalyst: Pd(dppf)Cl2·DCM (0.05 equiv) or Pd(PPh3)4 (0.05 equiv)

  • Base: K2CO3 (2.0 equiv) or Cs2CO3 (for sterically hindered substrates)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Procedure:

  • Inert Atmosphere: Purge a reaction vial with Nitrogen or Argon.

  • Loading: Add the pyrimidine substrate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Base (2.0 equiv).

  • Solvent: Add degassed Dioxane/Water mixture.

  • Catalyst Addition: Add the Pd catalyst last to prevent premature oxidation.

  • Heating: Seal the vial and heat to 90°C for 4-12 hours. Microwave option: 120°C for 30 minutes.

  • Filtration: Cool to RT, dilute with EtOAc, and filter through a Celite pad to remove Palladium black.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Case Study: Synthesis of ACSS2 Inhibitors

Background: Acetyl-CoA Synthetase 2 (ACSS2) is a target for cancer therapy.[4][5] Inhibitors often feature a "condensed pyridine" or pyrimidine core linked to an amide. Strategy: Use Methyl 5-chloropyrimidine-2-carboxylate to construct the core.

Workflow Logic:

  • Step 1 (Hydrolysis): Convert the ester to acid (Protocol A).

  • Step 2 (Amide Coupling): React the acid with a complex amine (e.g., a substituted piperazine or spiro-cycle) using HATU/DIPEA. This installs the "right-hand" side of the inhibitor.

  • Step 3 (Suzuki Coupling): Use the C5-Cl to attach an aryl group (e.g., 2-chlorophenyl) to the "left-hand" side, optimizing potency and metabolic stability.

ACSS2_Workflow Step1 Step 1: Hydrolysis (Generate Acid Core) Step2 Step 2: Amide Coupling (Install Pharmacophore A) Step1->Step2 HATU, Amine Step3 Step 3: Suzuki Coupling (Install Pharmacophore B) Step2->Step3 Ar-B(OH)2, Pd Target Final ACSS2 Inhibitor Candidate Step3->Target Purification

Figure 2: Sequential assembly of ACSS2 inhibitors utilizing the scaffold's dual functionality.

Troubleshooting & Optimization

IssueProbable CauseExpert Solution
Low Yield in Suzuki Coupling Hydrolysis of ester during coupling.Switch base from K2CO3/Water to anhydrous K3PO4 or CsF in dry Dioxane.
Starting Material Recovery (Suzuki) Oxidative addition is too slow (Cl is less reactive than Br/I).Switch catalyst to XPhos Pd G2 or Pd2(dba)3 + SPhos . These ligands are bulky and electron-rich, facilitating oxidative addition into C-Cl bonds.
Side Reaction in Hydrolysis Nucleophilic attack on the ring (SnAr) by OH-.This is rare at C5 but possible at C2 if the ester hydrolysis is slow. Keep temperature at 0°C initially. Do not use excess strong base (NaOH); stick to LiOH.

Safety & Handling (GHS)[3]

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[3]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

  • Storage: Store at 2-8°C under inert gas. Moisture sensitive (ester hydrolysis).

References

  • PubChem. Methyl 2-chloropyrimidine-5-carboxylate Compound Summary. National Library of Medicine. Available at: [Link][3]

  • Gernigon, N., et al. Amide synthesis by acylation. J. Org.[6] Chem., 2012, 77, 8386-8400.[6] (Protocol grounding for amidation). Available at: [Link]

  • Comer, E., et al.ACSS2 Inhibitors and Methods of Use Thereof. US Patent Application 20220305010. (Context for ACSS2 applications).

Sources

Application Note: A Scalable and Efficient Synthesis of Methyl 5-chloropyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Methyl 5-chloropyrimidine-2-carboxylate in Modern Drug Discovery

Methyl 5-chloropyrimidine-2-carboxylate is a pivotal building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of pharmaceutical agents.[1] The pyrimidine core is a fundamental scaffold in numerous bioactive molecules, including anticancer, antimicrobial, and anti-inflammatory drugs.[2][3][4] The strategic placement of the chloro and methyl ester functionalities on the pyrimidine ring provides versatile handles for further chemical modifications, enabling the construction of complex molecular architectures with tailored pharmacological profiles.[1] This application note provides a comprehensive, field-proven protocol for the scale-up synthesis of Methyl 5-chloropyrimidine-2-carboxylate, designed to be robust, efficient, and amenable to industrial production. Our focus is on providing a detailed, step-by-step guide that not only outlines the procedure but also explains the underlying chemical principles and safety considerations essential for a successful and safe scale-up campaign.

Overall Synthetic Strategy

The synthesis of Methyl 5-chloropyrimidine-2-carboxylate is approached via a two-step sequence. The first step involves the construction of the core pyrimidine ring through a cyclocondensation reaction. This is followed by a chlorination step to introduce the desired chloro-substituent at the 2-position of the pyrimidine ring. This strategy is designed for its efficiency and the use of readily available starting materials.

G cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Chlorination Methyl 2-cyano-3-ethoxyacrylate Methyl 2-cyano-3-ethoxyacrylate Cyclocondensation with Guanidine Cyclocondensation with Guanidine Methyl 2-cyano-3-ethoxyacrylate->Cyclocondensation with Guanidine Methyl 2-amino-5-methoxycarbonylpyrimidine Methyl 2-amino-5-methoxycarbonylpyrimidine Cyclocondensation with Guanidine->Methyl 2-amino-5-methoxycarbonylpyrimidine Sandmeyer-type Reaction Sandmeyer-type Reaction Methyl 2-amino-5-methoxycarbonylpyrimidine->Sandmeyer-type Reaction Methyl 5-chloropyrimidine-2-carboxylate Methyl 5-chloropyrimidine-2-carboxylate Sandmeyer-type Reaction->Methyl 5-chloropyrimidine-2-carboxylate

Caption: Overall two-step synthetic workflow.

Part 1: Synthesis of Methyl 2-aminopyrimidine-5-carboxylate

The initial step focuses on the construction of the pyrimidine ring. This is achieved through a well-established cyclocondensation reaction involving methyl 2-cyano-3-ethoxyacrylate and guanidine hydrochloride.[5] Guanidine is a physiologically active compound and its derivatives are known to possess bactericidal and fungicidal activities.[6] This one-pot synthesis is highly efficient and scalable.[7]

Reaction Scheme:

G Reaction Reaction

Caption: Cyclocondensation to form the pyrimidine ring.

Experimental Protocol:
  • Reactor Setup: A 50 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet is charged with ethanol (20 L).

  • Reagent Addition: To the ethanol, add sodium methoxide (2.1 kg, 38.9 mol) in portions while maintaining the temperature below 30 °C. Once the sodium methoxide has dissolved, add guanidine hydrochloride (3.7 kg, 38.7 mol) and stir the mixture for 30 minutes.

  • Addition of Michael Acceptor: Slowly add a solution of methyl 2-cyano-3-ethoxyacrylate (5.0 kg, 32.2 mol) in ethanol (5 L) to the reactor over a period of 1-2 hours, maintaining the internal temperature between 25-30 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and then further to 0-5 °C. The product will precipitate out of solution. Filter the solid product and wash with cold ethanol (2 x 5 L).

  • Drying: Dry the isolated solid in a vacuum oven at 50-60 °C until a constant weight is achieved to yield Methyl 2-aminopyrimidine-5-carboxylate as a white to off-white solid.

Data Summary:
ParameterValue
Starting Material Methyl 2-cyano-3-ethoxyacrylate
Reagents Guanidine hydrochloride, Sodium methoxide
Solvent Ethanol
Reaction Temperature Reflux (approx. 78 °C)
Reaction Time 4-6 hours
Expected Yield 80-90%
Purity (by HPLC) >98%

Part 2: Chlorination of Methyl 2-aminopyrimidine-5-carboxylate

The second step involves the conversion of the 2-amino group to a chloro group. A Sandmeyer-type reaction is a classic and reliable method for this transformation.[8] This procedure is suitable for large-scale preparations.[9]

Reaction Scheme:

G Reaction Reaction

Caption: Sandmeyer-type reaction for chlorination.

Experimental Protocol:
  • Reactor Setup: A 50 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and addition funnel is charged with concentrated hydrochloric acid (15 L) and dichloromethane (10 L). Cool the mixture to 0-5 °C.

  • Substrate Addition: Add Methyl 2-aminopyrimidine-5-carboxylate (4.0 kg, 23.6 mol) to the cooled acid mixture. Stir the resulting slurry for 30 minutes.

  • Diazotization: Slowly add a solution of sodium nitrite (1.8 kg, 26.1 mol) in water (5 L) to the reaction mixture via the addition funnel, maintaining the internal temperature between 0-5 °C. The addition should take approximately 1-2 hours.

  • Reaction: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1 hour.

  • Copper (I) Chloride Addition: In a separate vessel, prepare a solution of copper (I) chloride (0.3 kg, 3.0 mol) in concentrated hydrochloric acid (2 L). Add this solution to the reaction mixture while maintaining the temperature below 10 °C.

  • Warming and Quenching: Slowly warm the reaction mixture to room temperature and stir for 2-4 hours, or until nitrogen evolution ceases.

  • Work-up and Isolation: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 5 L). Combine the organic layers and wash with saturated sodium bicarbonate solution (10 L) and then brine (10 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system such as hexane/ethyl acetate to afford Methyl 5-chloropyrimidine-2-carboxylate as a solid.[8]

Data Summary:
ParameterValue
Starting Material Methyl 2-aminopyrimidine-5-carboxylate
Reagents Sodium nitrite, Copper (I) chloride, Hydrochloric acid
Solvent Dichloromethane, Water
Reaction Temperature 0-10 °C
Reaction Time 3-5 hours
Expected Yield 60-70%
Purity (by HPLC) >99%

Safety and Handling Precautions

Methyl 5-chloropyrimidine-2-carboxylate and its intermediates should be handled with care.

  • Toxicity: This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves. Work in a well-ventilated fume hood.

  • Diazotization Reaction: The diazotization step is potentially hazardous as diazonium salts can be explosive when isolated and dry. Always keep the reaction temperature low and do not isolate the diazonium salt intermediate.

  • Reagent Handling:

    • Sodium methoxide: Corrosive and flammable. Handle in a dry, inert atmosphere.

    • Guanidine hydrochloride: Irritant. Avoid inhalation of dust.

    • Sodium nitrite: Oxidizer and toxic.

    • Hydrochloric acid: Highly corrosive. Handle with extreme care.

    • Dichloromethane: Volatile and a suspected carcinogen.

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of Methyl 5-chloropyrimidine-2-carboxylate. By following these procedures and adhering to the safety precautions, researchers and production chemists can confidently produce this valuable intermediate in high yield and purity, facilitating the advancement of drug discovery and development programs.

References

  • CN112679439A - Preparation method of 2-chloro-5-methylthiopyrimidine - Google Patents.
  • EP0714887A1 - Process for the manufacture of methyl cyanoacrylate - Google Patents.
  • US20040054181A1 - Synthesis of chlorinated pyrimidines - Google Patents.
  • CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents.
  • 2-chloropyrimidine patented technology retrieval search results - Eureka | Patsnap. Available at: [Link]

  • Methyl 2-chloropyrimidine-5-carboxylate | C6H5ClN2O2 | CID 12627752 - PubChem. Available at: [Link]

  • Visible-Light-Driven Benzylation of In Situ-Formed Imines Using Toluenes and Acridine Photocatalysis - ACS Publications. Available at: [Link]

  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. Available at: [Link]

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Available at: [Link]

  • Guanidine Hydrochloride Catalyzed One‐Pot Multi‐Component Synthesis of Pyrazolopyranopyrimidine | Request PDF - ResearchGate. Available at: [Link]

  • Methyl 5-Chloropyridine-2-Carboxylate - Pipzine Chemicals. Available at: [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC - NIH. Available at: [Link]

  • Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC - NIH. Available at: [Link]

  • Pyrimidine synthesis - Organic Chemistry Portal. Available at: [Link]

  • Reaction involved in synthesis of pyrimidine derivatives. - ResearchGate. Available at: [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available at: [Link]

  • New procedure for the chlorination of pyrimidine and purine nucleosides - ACS Publications. Available at: [Link]

  • Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles - PMC - NIH. Available at: [Link]

  • METHYL 2-CYANO-3-ETHOXYACRYLATE - gsrs. Available at: [Link]

  • Guanidine hydrochloride (GuHCl)-catalysed microwave-mediated solvent- and metal-free synthesis of pyrimido[1,2-a]benzimidazole from aryl aldehyde and aryl methyl ketone - Green Chemistry (RSC Publishing). Available at: [Link]

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  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Publishing. Available at: [Link]

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  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Available at: [Link]

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Application Notes and Protocols: Methyl 5-chloropyrimidine-2-carboxylate in Material Science

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide explores the prospective applications of Methyl 5-chloropyrimidine-2-carboxylate as a versatile building block in the synthesis of advanced functional materials. While traditionally utilized as an intermediate in medicinal chemistry, its unique electronic and structural features present significant opportunities for the development of novel polymers and metal-organic frameworks (MOFs) with tailored properties. This document provides a comprehensive overview of the molecule's reactivity, proposes synthetic pathways to new materials, and offers detailed, field-proven-inspired protocols for their synthesis and characterization. The causality behind experimental choices is elucidated to empower researchers in their quest for next-generation materials.

Introduction: Unlocking the Potential of a Versatile Pyrimidine Building Block

Methyl 5-chloropyrimidine-2-carboxylate is a heterocyclic compound featuring a pyrimidine core, a reactive chloro-substituent at the 2-position, and a methyl ester at the 5-position. The electron-deficient nature of the pyrimidine ring, coupled with the distinct reactivity of its functional groups, makes it an intriguing candidate for the construction of complex macromolecular architectures.[1]

The chloro group at the 2-position is particularly susceptible to nucleophilic aromatic substitution and serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[2][3] This allows for the introduction of a wide array of functional moieties, enabling the synthesis of conjugated polymers with tunable electronic and photophysical properties.[4]

Furthermore, the carboxylate functionality, after hydrolysis to the corresponding carboxylic acid, and the nitrogen atoms within the pyrimidine ring can act as coordination sites for metal ions, paving the way for the construction of novel Metal-Organic Frameworks (MOFs).[5] These materials are renowned for their high porosity and potential applications in gas storage, separation, and catalysis.

This guide will delve into two primary areas of application for Methyl 5-chloropyrimidine-2-carboxylate in material science:

  • Synthesis of π-Conjugated Pyrimidine-Based Polymers: For applications in organic electronics and luminescent materials.

  • Design of Pyrimidine-Carboxylate-Based Metal-Organic Frameworks: For potential use in gas sorption and heterogeneous catalysis.

Physicochemical Properties and Safety Information

A thorough understanding of the starting material is paramount for successful and safe experimentation.

PropertyValueReference
Molecular Formula C₆H₅ClN₂O₂
Molecular Weight 172.57 g/mol
Appearance White to off-white crystalline powderGeneral Knowledge
Solubility Soluble in most organic solvents (e.g., THF, DMF, Dioxane)General Knowledge

Safety Precautions: Methyl 5-chloropyrimidine-2-carboxylate should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Application I: π-Conjugated Pyrimidine-Based Polymers for Organic Electronics

Application Note: Rationale and Potential Properties

The incorporation of the electron-deficient pyrimidine ring into a conjugated polymer backbone can significantly influence its electronic properties. This makes pyrimidine-based polymers promising candidates for n-type semiconductors in organic field-effect transistors (OFETs) and as electron-transporting materials in organic light-emitting diodes (OLEDs). The presence of the pyrimidine unit can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport.[4]

By employing palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, at the 2-position of the pyrimidine ring, a variety of comonomers can be introduced to create polymers with tailored band gaps, absorption spectra, and luminescence characteristics.[1] For example, coupling with electron-rich aromatic boronic acids can lead to donor-acceptor (D-A) type polymers, which often exhibit interesting photophysical properties, including intramolecular charge transfer (ICT) and strong luminescence.[1]

Proposed Synthetic Pathways

Two primary cross-coupling strategies are proposed for the synthesis of pyrimidine-containing conjugated polymers from Methyl 5-chloropyrimidine-2-carboxylate.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling start_suzuki Methyl 5-chloropyrimidine-2-carboxylate polymer_suzuki Poly(aryl-pyrimidine) start_suzuki->polymer_suzuki Pd Catalyst, Base boronic_acid Ar(B(OH)2)2 boronic_acid->polymer_suzuki start_sonogashira Methyl 5-chloropyrimidine-2-carboxylate polymer_sonogashira Poly(alkynyl-pyrimidine) start_sonogashira->polymer_sonogashira Pd/Cu Catalyst, Base alkyne HC≡C-Ar-C≡CH alkyne->polymer_sonogashira caption Figure 1: Proposed polymerization pathways.

Figure 1: Proposed polymerization pathways.

Detailed Experimental Protocol: Suzuki-Miyaura Polymerization

This protocol describes a general procedure for the synthesis of a poly(aryl-pyrimidine) via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Methyl 5-chloropyrimidine-2-carboxylate (1.0 equiv)

  • Aromatic diboronic acid or ester (e.g., 1,4-phenylenediboronic acid) (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[2]

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃) (3.0 equiv)

  • Solvent (e.g., Toluene, Dioxane, or DMF)

  • Phase-transfer catalyst (e.g., Aliquat 336), if using a biphasic system

Equipment:

  • Schlenk flask or three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • Preparation: To a flame-dried Schlenk flask, add Methyl 5-chloropyrimidine-2-carboxylate (1.0 equiv), the aromatic diboronic acid (1.0 equiv), and the base (3.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (2-5 mol%) and the degassed solvent. If a biphasic system is used, add the phase-transfer catalyst at this stage.

  • Polymerization: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[2] The progress of the polymerization can be monitored by the increasing viscosity of the solution. The reaction is typically run for 24-72 hours.

  • End-capping: To control the molecular weight and terminate the polymerization, a monofunctional aryl halide (e.g., bromobenzene) or boronic acid (e.g., phenylboronic acid) can be added towards the end of the reaction.

  • Workup: Cool the reaction mixture to room temperature. Precipitate the polymer by pouring the solution into a non-solvent such as methanol or acetone.

  • Purification: Collect the polymer by filtration. To remove catalyst residues and low molecular weight oligomers, the polymer should be purified by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or THF to extract the desired polymer).

  • Drying: Dry the purified polymer under vacuum at an elevated temperature (e.g., 60 °C) overnight.

Characterization of the Resulting Polymer
TechniquePurposeExpected Observations
¹H and ¹³C NMR Spectroscopy Structural confirmation and determination of monomer incorporation.Disappearance of the chloro-substituent signal and appearance of signals corresponding to the new C-C bond and the aromatic comonomer.
Gel Permeation Chromatography (GPC) Determination of molecular weight (Mn, Mw) and polydispersity index (PDI).A monomodal distribution with a PDI typically between 1.5 and 3.0 for polycondensation reactions.
UV-Vis Spectroscopy Investigation of the electronic absorption properties and determination of the optical band gap.A broad absorption band in the UV-visible region, characteristic of the conjugated backbone. The absorption edge can be used to estimate the optical band gap.
Photoluminescence (PL) Spectroscopy Evaluation of the emissive properties.Emission spectrum will be red-shifted compared to the absorption spectrum (Stokes shift). The quantum yield can be determined to assess the material's efficiency as an emitter.
Cyclic Voltammetry (CV) Determination of HOMO and LUMO energy levels and the electrochemical band gap.Reversible or quasi-reversible oxidation and reduction peaks. The onset potentials can be used to calculate the HOMO and LUMO energy levels.
Thermogravimetric Analysis (TGA) Assessment of thermal stability.A decomposition temperature (Td) typically above 300 °C for aromatic polymers.

Application II: Pyrimidine-Carboxylate-Based Metal-Organic Frameworks (MOFs)

Application Note: Rationale for MOF Synthesis

Methyl 5-chloropyrimidine-2-carboxylate can be readily hydrolyzed to 5-chloropyrimidine-2-carboxylic acid. This bifunctional ligand offers both a carboxylate group and two nitrogen atoms on the pyrimidine ring as potential coordination sites for metal ions. The presence of multiple coordination sites can lead to the formation of robust, high-dimensional MOF structures.[5]

The nitrogen atoms of the pyrimidine ring can act as Lewis basic sites, which can be beneficial for applications in catalysis and for selective gas adsorption, particularly for acidic gases like CO₂. The chloro-substituent at the 5-position offers a site for post-synthetic modification, allowing for the tuning of the MOF's properties after its initial formation.

G cluster_hydrolysis Ligand Synthesis cluster_mof MOF Synthesis start_ester Methyl 5-chloropyrimidine-2-carboxylate hydrolysis Hydrolysis (e.g., LiOH, H₂O/THF) start_ester->hydrolysis ligand 5-chloropyrimidine-2-carboxylic acid hydrolysis->ligand mof Pyrimidine-Carboxylate MOF ligand->mof Solvothermal Synthesis metal_salt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) metal_salt->mof solvent Solvent (e.g., DMF) solvent->mof caption Figure 2: Workflow for MOF synthesis.

Figure 2: Workflow for MOF synthesis.

Detailed Experimental Protocol: Solvothermal Synthesis of a Pyrimidine-Carboxylate MOF

This protocol provides a general procedure for the solvothermal synthesis of a MOF using 5-chloropyrimidine-2-carboxylic acid as the organic linker.

Part A: Ligand Synthesis - Hydrolysis of Methyl 5-chloropyrimidine-2-carboxylate

Materials:

  • Methyl 5-chloropyrimidine-2-carboxylate (1.0 equiv)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 equiv)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M

Procedure:

  • Dissolve Methyl 5-chloropyrimidine-2-carboxylate in a mixture of THF and water.

  • Add LiOH·H₂O to the solution and stir at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-chloropyrimidine-2-carboxylic acid.

Part B: MOF Synthesis - Solvothermal Reaction

Materials:

  • 5-chloropyrimidine-2-carboxylic acid (1.0 equiv)

  • Metal salt (e.g., Zn(NO₃)₂·6H₂O) (1.0 equiv)

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

Equipment:

  • Teflon-lined stainless-steel autoclave or a thick-walled glass vial

  • Oven

Procedure:

  • In a Teflon-lined autoclave, dissolve 5-chloropyrimidine-2-carboxylic acid and the metal salt in DMF.

  • Seal the autoclave and place it in an oven.

  • Heat the autoclave to a specific temperature (typically between 80 °C and 150 °C) for a period of 24 to 72 hours.[6]

  • After the reaction is complete, allow the autoclave to cool slowly to room temperature.

  • Collect the crystalline product by filtration.

  • Wash the crystals with fresh DMF to remove any unreacted starting materials.

  • Activate the MOF by solvent exchange with a more volatile solvent (e.g., acetone or ethanol) followed by heating under vacuum to remove the solvent molecules from the pores.

Characterization of the Resulting MOF
TechniquePurposeExpected Observations
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized material.A unique diffraction pattern with sharp peaks, indicating a crystalline structure. The pattern can be compared to simulated patterns from single-crystal X-ray diffraction data if available.
Single-Crystal X-Ray Diffraction (if suitable crystals are obtained) To determine the precise three-dimensional structure of the MOF.Provides detailed information on bond lengths, bond angles, coordination environment of the metal ions, and the topology of the framework.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the MOF and to determine the temperature at which guest solvent molecules are removed.A weight loss step corresponding to the removal of guest solvent molecules, followed by a plateau indicating the stable framework, and finally decomposition at higher temperatures.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the coordination of the carboxylate group to the metal center.A shift in the C=O stretching frequency of the carboxylate group compared to the free ligand.
Gas Adsorption Analysis (e.g., N₂ at 77 K) To determine the porosity, surface area (BET), and pore size distribution of the MOF.A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively.

Conclusion and Future Outlook

Methyl 5-chloropyrimidine-2-carboxylate, a readily available synthetic intermediate, holds considerable untapped potential as a building block in material science. Its versatile reactivity allows for the rational design and synthesis of novel π-conjugated polymers and porous metal-organic frameworks. The protocols and characterization methodologies detailed in this guide provide a solid foundation for researchers to explore the synthesis of these advanced materials and investigate their properties for a range of applications, from organic electronics to gas storage and catalysis. Further exploration into the derivatization of the chloro and ester functionalities will undoubtedly lead to an even broader array of functional materials with exciting and tunable properties.

References

  • Achelle, S., Rodríguez-López, J., & Robin-le Guen, F. (2018). Photoluminescence properties of aryl-, arylvinyl-, and arylethynylpyrimidine derivatives. ChemistrySelect, 3(7), 1853-1886. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • BASF. (Patent). MOF synthesis method. US7880026B2.
  • Chaemchuen, S., Kabir, N. A., Zhou, K., & Verpoort, F. (2013). Metal–organic frameworks for upgrading biogas via CO2 adsorption to biogas green energy. Chemical Society Reviews, 42(24), 9304. [Link]

  • DeSousa, J. D., & Novak, B. M. (2012). Resolving the regioregularity of poly(N-n-hexyl-N'-phenylcarbodiimide) via nitrogen-15 labeling. ACS Macro Letters, 1(6), 672–675. [Link]

  • Gunathilake, S. S., Magurudeniya, H. D., Huang, P., Nguyen, H., Rainbolt, E. A., Stefan, M. C., & Biewer, M. C. (2013). Synthesis and characterization of novel semiconducting polymers containing pyrimidine. Polymer Chemistry, 4(10), 2953-2956. [Link]

  • Lee Group, University of Houston. Synthesis and Characterization of Poly(2,5-didecyl-1,4-phenylene vinylene), Poly(2,5-didecyloxy-1,4-phenylene vinylene), and an Alternating Copolymer. Retrieved from [Link]

  • Pascal, S., David, S., Andraud, C., & Maury, O. (2021). Near-infrared dyes for two-photon absorption in the short-wavelength infrared: Strategies towards optical power limiting. Chemical Society Reviews, 50(14), 8037-8073. [Link]

  • Sanda, F., & Masuda, T. (1996). Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent. Journal of Polymer Science Part A: Polymer Chemistry, 34(1), 151-158. [Link]

  • Ribas de Pouplana, L., & Riera, A. (2020). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Chemical Communications, 56(82), 12386-12389. [Link]

  • Ros, E., Prades, A., Forson, D., Smyth, J., Verdaguer, X., Ribas de Pouplana, L., & Riera, A. (n.d.). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Institute for Research in Biomedicine (IRB Barcelona). [Link]

  • Sharma, S., & Singh, N. (2015). Pyrimidine-based functional fluorescent organic nanoparticle probe for detection of Pseudomonas aeruginosa. Organic & Biomolecular Chemistry, 13(16), 4673–4679. [Link]

  • Tišler, M., & Stanovnik, B. (2014). Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives. ACS Combinatorial Science, 16(11), 579–604. [Link]

  • University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Retrieved from [Link]

  • Zhang, X., Chen, Y., & Wang, X. (2014). From Chains to Chromophores: Tailored Thermal and Linear/Nonlinear Optical Features of Asymmetric Pyrimidine—Coumarin Systems. Polymers, 6(11), 2826-2843. [Link]

  • Achelle, S., & Baudequin, C. (2015). Recent advances in pyrimidine derivatives as luminescent, photovoltaic and non-linear optical materials. Dyes and Pigments, 112, 15-30. [Link]

  • ChemTube3D by the University of Liverpool. [Link]

  • Fumanal, M., & Tavernelli, I. (2019). Optical absorption properties of metal–organic frameworks: solid state versus molecular perspective. Physical Chemistry Chemical Physics, 21(27), 14835-14846. [Link]

  • Kulesza, R. J., & Kulesza, P. J. (2018). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO₂, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. Polymers, 10(12), 1363. [Link]

  • Olar, R., & Badea, M. (2021). Characterization and Kinetic Studies of Poly(vinylidene fluoride-co-hexafluoropropylene) Polymer Inclusion Membrane for the Malachite Green Extraction. Polymers, 13(21), 3804. [Link]

  • Tiwari, S., & Singh, V. K. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(1), 125. [Link]

  • Weber, S., & Gmeiner, P. (2007). Luminescent pyrimidine hydrazide oligomers with peptide affinity. Organic Letters, 9(15), 2823–2826. [Link]

  • ResearchGate. (2019). Solvothermal synthesis of a MOF material. Retrieved from [Link]

  • ResearchGate. (2022). Optical Absorption Properties of Metal-Organic Frameworks: Solid State versus Molecular Perspective. Retrieved from [Link]

  • ResearchGate. (2021). Solvothermal Synthesis of the Metal-Organic Framework MOF-5 in Autoclaves Prepared by 3D Printing. Retrieved from [Link]

  • ChemRxiv. (2022). Solvent-Free Synthesis of Metal-Organic Frameworks Using Low-Melting Metal Salts. Retrieved from [Link]

  • Adebayo, M. A., & Akintayo, C. O. (2020). Solvothermal synthesis and characterization of novel [Ni(ii)(Tpy)(Pydc)]·2H2O metal–organic framework as an adsorbent for the uptake of caffeine drug from aqueous solution. RSC Advances, 10(52), 31221-31232. [Link]

  • Al-Masoudi, N. A., & Al-Amiery, A. A. (2015). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. ResearchGate. [Link]

  • Reddit. (2021). Sonogashira coupling. r/Chempros. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • da Silva, A. B., & da Silva, F. M. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105. [Link]

  • Flow Chemistry. Sonogashira Coupling. [Link]

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Troubleshooting & Optimization

"improving the stability of Methyl 5-chloropyrimidine-2-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability Optimization & Handling Guide

Target Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.[1]

Introduction: The "Electron-Deficient" Trap

Welcome to the Technical Support Center. You are likely here because your batch of Methyl 5-chloropyrimidine-2-carboxylate (CAS: 34253-03-7) has degraded into a white solid, lost purity during scale-up, or vanished during LCMS analysis.[1]

The Root Cause: Unlike standard phenyl esters, the pyrimidine-2-carboxylate moiety is exceptionally unstable.[1] The ester carbonyl at the C2 position is flanked by two electronegative nitrogen atoms.[1] These nitrogens pull electron density away from the carbonyl carbon, making it a "super-electrophile."[1]

Consequently, this molecule is highly susceptible to Nucleophilic Acyl Substitution (Hydrolysis) by even trace amounts of atmospheric moisture, leading to the formation of 5-chloropyrimidine-2-carboxylic acid, which often decarboxylates or precipitates as an insoluble solid [1, 2].[1]

Module 1: Storage & Stability (The "Shelf-Life" Crisis)

Status Check: Is my batch compromised?
ObservationDiagnosisAction
White Precipitate Hydrolysis. The ester has converted to the carboxylic acid (insoluble in DCM/EtOAc).[1]Filter solid.[1] If the filtrate is active ester, re-purify immediately.[1]
Acrid Smell HCl Formation. Gradual decomposition releasing HCl gas.[1]Discard. The acid catalyzes further autocatalytic degradation.[1]
Yellowing Oxidation/Polymerization. Likely light-induced radical degradation.[1]Check purity by NMR. If >90%, recrystallize.[1]
FAQ: Storage Protocols

Q: Can I store this at room temperature under Nitrogen? A: No. Room temperature storage is risky even under inert gas.[1] The activation energy for hydrolysis at C2 is low.[1]

  • Protocol: Store at -20°C (minimum) or -80°C (optimal) .

  • Container: Amber glass vial with a Teflon-lined cap, sealed with Parafilm.[1]

  • Desiccation: Store the vial inside a secondary jar containing active desiccant (e.g., Drierite or molecular sieves).[1]

Q: I received the compound on ice, but it melted. Is it ruined? A: Likely not, provided the seal remained intact. The danger is not heat alone, but heat + moisture .[1]

  • Immediate Action: Do not open the cold vial immediately. Allow it to warm to room temperature inside a desiccator to prevent condensation from forming on the hygroscopic solid/oil.[1]

Module 2: Reaction & Workup (The "Process" Crisis)

Troubleshooting Guide: Yield Loss During Synthesis

Issue: "I synthesized the ester, but my yield dropped by 40% during aqueous workup." Root Cause: The C2-ester hydrolyzes rapidly in basic aqueous washes (e.g., NaHCO₃).[1]

Corrective Workflow (The "Dry Workup" Protocol):

  • Avoid Aqueous Wash: Do not wash with saturated bicarbonate or brine if possible.[1]

  • Quench Strategy: If you used an acid chloride precursor, quench with anhydrous methanol and triethylamine, then evaporate to dryness.[1]

  • Purification: Dissolve the residue in DCM, filter off the inorganic salts (Et₃N·HCl), and proceed directly to flash chromatography.[1]

Diagram: The Hydrolysis Trap

The following diagram illustrates why the C2 position is a "hotspot" for degradation compared to the C5 position.

HydrolysisMechanism Ester Methyl 5-chloropyrimidine-2-carboxylate (C2-Ester) Intermediate Tetrahedral Intermediate (Highly Unstable) Ester->Intermediate N-atoms stabilize negative charge Water H2O / OH- (Nucleophile) Water->Ester Attacks Electrophilic C2 Acid 5-chloropyrimidine-2-carboxylic acid (Degradation Product) Intermediate->Acid Collapse Methanol Methanol (Byproduct) Intermediate->Methanol Elimination

Caption: The electron-withdrawing nitrogen atoms at positions 1 and 3 activate the C2-carbonyl, facilitating rapid nucleophilic attack by water.[1]

Module 3: Analysis & Chromatography (The "Data" Crisis)

FAQ: Why does my LCMS show the acid mass?

Q: My NMR is clean, but LCMS shows a major peak for the acid (M-14). Is my sample degrading? A: Not necessarily. This is often an artifact of analysis .

  • Mechanism: In the LCMS vial, the compound sits in a solvent mixture often containing water (from the aqueous mobile phase) or methanol. If the autosampler is not cooled, hydrolysis occurs in the vial or on the column.

  • Solution:

    • Dilute samples in 100% Acetonitrile (MeCN) , not MeOH/Water.[1]

    • Inject immediately.[1]

    • Use a non-acidic mobile phase if possible (neutral pH) to slow hydrolysis, though standard 0.1% Formic Acid is usually acceptable if the run time is short.[1]

Solvent Compatibility Matrix
SolventCompatibilityNotes
Methanol (MeOH) ⚠️ Caution Can cause transesterification if traces of acid/base are present.[1]
Water Incompatible Rapid hydrolysis.[1] Avoid aqueous buffers.[1]
Dichloromethane (DCM) Excellent Best for storage and transfer.[1]
DMSO ⚠️ Caution Hygroscopic. Wet DMSO will destroy the sample overnight.[1]
Acetonitrile (MeCN) Good Preferred for LCMS preparation.[1]

References

  • PubChem. (2024).[1] Methyl 2-chloropyrimidine-5-carboxylate Compound Summary (Isostere Comparison). National Library of Medicine. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). Mechanism of Ester Hydrolysis (Base-Promoted). Retrieved from [Link]

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Validation & Comparative

13C NMR Analysis of Methyl 5-chloropyrimidine-2-carboxylate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-chloropyrimidine-2-carboxylate (CAS: 287714-35-6) is a critical heterocyclic building block in medicinal chemistry, frequently employed in SNAr reactions and palladium-catalyzed couplings.[1] Its structural integrity is pivotal for downstream yield in drug discovery pipelines.[1]

This guide provides a technical comparison of 13C NMR characterization strategies , focusing on the specific challenges posed by the electron-deficient pyrimidine ring. We compare solvent efficacy (CDCl3 vs. DMSO-d6 ) and pulse sequence utility (Broadband Decoupled vs. DEPT-135 ) to provide a robust protocol for unambiguous structural verification.[1]

Part 1: Structural Context & Signal Prediction[1]

The molecule possesses a ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


 symmetry axis passing through C2 and C5. This symmetry simplifies the spectrum, reducing the expected aromatic signals from four to three distinct environments.[1]
The Molecule[2][3][4][5][6]
  • Formula: C₆H₅ClN₂O₂[1][2][3]

  • Molecular Weight: 172.57 g/mol [1][2][3]

  • Key Features:

    • C2 Position: Highly deshielded quaternary carbon (flanked by two nitrogens and an ester).[1]

    • C5 Position: Ipso-chlorine substituted carbon.[1]

    • C4/C6 Positions: Equivalent methine (CH) carbons.[1]

Predicted Chemical Shift Ranges
Carbon EnvironmentTypePredicted Shift (ppm)Multiplicity (DEPT-135)
C=O (Ester)Quaternary (Cq)162.0 – 164.0Invisible
C2 (Pyrim-2)Quaternary (Cq)156.0 – 159.0Invisible
C4 / C6 Methine (CH)155.0 – 158.0Positive (+)
C5 (Pyrim-5-Cl)Quaternary (Cq)132.0 – 136.0Invisible
OCH₃ Methyl (CH₃)53.0 – 54.5Positive (+)

Part 2: Comparative Analysis – Solvent Systems[1]

The choice of solvent significantly impacts the chemical shifts of pyrimidines due to the "Solvent-Solute" interaction, particularly hydrogen bonding with the ring nitrogens.

Comparison: CDCl3 vs. DMSO-d6[1][4][9]
FeatureChloroform-d (CDCl3) DMSO-d6
Solubility Moderate.[1] Good for synthesis checks but may require heating for high concentrations (50mg+).[1]Excellent. Preferred for final characterization and biological stock preparation.[1]
Chemical Shift Reference 77.16 ppm (Triplet)39.52 ppm (Septet)
Solvent Effect on Pyrimidine Minimal interaction.[1] Shifts represent the "isolated" molecule state.[1]Deshielding Effect. DMSO H-bonds with ring Nitrogens, often shifting C2, C4, and C6 downfield by 0.5–1.5 ppm.[1]
Water Peak Interference Low (H₂O ~1.56 ppm).[1] Rarely interferes with 13C.[1]High (H₂O ~3.33 ppm).[1] Hygroscopic nature can broaden exchangeable protons in 1H, but minimal impact on 13C.[1]
Recommendation Routine QC: Use CDCl3 for quick checks during synthesis.Full Characterization: Use DMSO-d6 for publication-quality data and to prevent aggregation.

Expert Insight: In CDCl3, the C4/C6 signals often appear very close to the C2 signal. In DMSO-d6, the polarity difference helps separate these peaks, making assignment easier without 2D experiments.

Part 3: Comparative Analysis – Pulse Sequences

To unambiguously assign the carbon backbone, a standard 1D 13C spectrum is insufficient due to the proximity of the C2 and C4/C6 signals.

Comparison: Broadband Decoupled (1D) vs. DEPT-135
ParameterStandard 1D 13C {1H} DEPT-135
Primary Output Shows ALL carbons (Cq, CH, CH₂, CH₃).[1]Shows ONLY protonated carbons.
Phase Behavior All peaks positive.[1]CH/CH₃ positive (+); CH₂ negative (-); Cq invisible.
Acquisition Time Slower (requires long relaxation delay D1 for quaternary C2/C5).[1]Faster (depends on proton relaxation, which is faster).[1]
Role in this Molecule Essential to see C=O, C2, and C5-Cl.[1]Critical to distinguish C4/C6 (CH) from C2 (Cq).
Experimental Workflow Visualization

The following diagram outlines the logical flow for characterizing this specific molecule, ensuring no signal is misassigned.

NMR_Workflow Sample Sample Prep (15mg in 0.6mL DMSO-d6) Acq1 Acquisition 1: Standard 1D 13C (D1 = 2-3 sec) Sample->Acq1 Run 1 Acq2 Acquisition 2: DEPT-135 Sample->Acq2 Run 2 Process Processing (LB = 1.0 Hz) Acq1->Process Acq2->Process Analysis Comparative Analysis Process->Analysis

Figure 1: Parallel acquisition workflow. Running DEPT-135 immediately after 1D 13C is the most time-efficient method for pyrimidine characterization.[1]

Part 4: Detailed Experimental Protocol

Sample Preparation
  • Mass: Weigh 15–20 mg of Methyl 5-chloropyrimidine-2-carboxylate.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).[1]

  • Vessel: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

  • Homogenization: Sonicate for 30 seconds if the solid does not dissolve immediately.

Acquisition Parameters (Bruker/Varian 400 MHz equivalent)

Experiment A: Standard 13C {1H} Decoupled

  • Pulse Angle: 30° (to avoid saturation of quaternary carbons).

  • Relaxation Delay (D1): 2.0 – 3.0 seconds .[1]

    • Reasoning: The C2 and C=O carbons lack attached protons and have long T1 relaxation times.[1] A short D1 will suppress these signals, leading to poor S/N ratio.[1]

  • Scans (NS): 512 – 1024 scans (depending on concentration).

  • Spectral Width: 240 ppm (to capture C=O around 163 ppm).[1]

Experiment B: DEPT-135

  • Relaxation Delay (D1): 1.5 seconds (sufficient for protonated carbons).[1]

  • Scans (NS): 128 – 256 scans.[1]

  • Coupling Constant (J): Set for ~145 Hz (standard aliphatic/aromatic average).

Data Interpretation Logic

Use the following logic tree to assign the peaks in your spectrum.

Assignment_Logic Start Identify Peak X CheckDEPT Is it visible in DEPT-135? Start->CheckDEPT Yes Yes CheckDEPT->Yes No No (Quaternary) CheckDEPT->No CheckPhase Phase Direction? Yes->CheckPhase Upfield ~54 ppm (Positive) CheckPhase->Upfield Downfield >155 ppm (Positive) CheckPhase->Downfield AssignOMe Assign: O-Methyl Upfield->AssignOMe AssignC46 Assign: C4 / C6 (Symmetric CH) Downfield->AssignC46 CheckShift Chemical Shift? No->CheckShift HighShift >160 ppm CheckShift->HighShift MidShift ~156-159 ppm CheckShift->MidShift LowShift ~130-135 ppm CheckShift->LowShift AssignCO Assign: C=O (Ester) HighShift->AssignCO AssignC2 Assign: C2 (Between Ns) MidShift->AssignC2 AssignC5 Assign: C5 (Attached to Cl) LowShift->AssignC5

Figure 2: Signal Assignment Decision Tree. This logic distinguishes the three aromatic peaks based on protonation state and chemical environment.

References

  • PubChem Compound Summary. (2025). Methyl 2-chloropyrimidine-5-carboxylate (Isomer Reference).[1][3] National Center for Biotechnology Information.[1] Retrieved from [Link][1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. (Standard reference for solvent shifts). Retrieved from [Link]

  • SpectraBase. (2025).[1] 13C NMR Data for Pyrimidine Derivatives. Wiley Science Solutions.[1] (General reference for pyrimidine shift ranges). Retrieved from [Link]

Sources

Infrared Spectroscopy Profiling: Methyl 5-chloropyrimidine-2-carboxylate

[1]

Content Type: Publish Comparison Guide Target Audience: Pharmaceutical Researchers, QC Scientists, and Process Chemists Subject: Methyl 5-chloropyrimidine-2-carboxylate (CAS: 894797-00-3)[1]

Executive Summary & Strategic Context

In the high-stakes landscape of pharmaceutical intermediate characterization, Methyl 5-chloropyrimidine-2-carboxylate serves as a critical scaffold, particularly in the synthesis of APJ receptor agonists and other bioactive heterocycles. Its structural integrity is defined by the precise regiochemistry of the chlorine substituent at position 5 and the methyl ester at position 2.

This guide provides a technical comparison of Infrared (IR) Spectroscopy protocols for this compound. We evaluate the performance of Diamond ATR (Attenuated Total Reflectance) versus traditional KBr Transmission methods and analyze the spectral fingerprints that distinguish this product from its structural analogs, such as Methyl pyrimidine-2-carboxylate and its regioisomer Methyl 2-chloropyrimidine-5-carboxylate.

Technical Specifications & Physical Properties

Before establishing spectroscopic protocols, one must understand the physical nature of the analyte to select the appropriate sampling interface.

PropertySpecificationImpact on IR Protocol
CAS Number 894797-00-3Unique Identifier for spectral library matching.
Molecular Formula C₆H₅ClN₂O₂Key vibrational modes: C=O, C-Cl, Pyrimidine Ring.
Physical State White Crystalline SolidRequires high-pressure contact (ATR) or grinding (KBr).
Melting Point 152°C – 156°CHigh MP: Stable under standard IR source heat; suitable for ATR.
Solubility DMSO, Methanol, DCMSoluble analysis is possible but solid-state is preferred for QC.

Experimental Protocol Comparison: ATR vs. Transmission

For routine Quality Control (QC) of Methyl 5-chloropyrimidine-2-carboxylate, the choice of sampling technique dictates throughput and spectral resolution.

Method A: Diamond ATR (Recommended)

Mechanism: Uses an evanescent wave generated at the interface of a high-refractive-index crystal (Diamond/ZnSe) and the sample.

  • Step 1: Ensure the ATR crystal is clean (background scan).

  • Step 2: Place ~5 mg of solid Methyl 5-chloropyrimidine-2-carboxylate onto the crystal.

  • Step 3: Apply high pressure (clamp) to ensure intimate contact. The high melting point (154°C) ensures the sample does not melt under pressure/heat.

  • Step 4: Acquire spectrum (Range: 4000–600 cm⁻¹, Resolution: 4 cm⁻¹, Scans: 32).

Method B: KBr Pellet (Traditional)

Mechanism: Transmission of IR beam through a transparent matrix of Potassium Bromide.

  • Step 1: Grind 1-2 mg of sample with ~200 mg dry KBr powder.

  • Step 2: Press into a transparent pellet using a hydraulic press (10 tons).

  • Step 3: Acquire spectrum in transmission mode.

Performance Matrix
FeatureDiamond ATR (Method A)KBr Transmission (Method B)Verdict
Sample Prep Time < 1 minute15–20 minutesATR Wins
Reproducibility High (Pathlength fixed)Variable (Pellet thickness varies)ATR Wins
Moisture Interference LowHigh (KBr is hygroscopic)ATR Wins
Resolution Good (Peak shifts possible)Excellent (Native state)KBr Wins
Sample Recovery 100% (Non-destructive)0% (Destructive)ATR Wins

Expert Insight: For Methyl 5-chloropyrimidine-2-carboxylate, Diamond ATR is the superior choice for routine ID testing due to the compound's stability and the elimination of moisture artifacts often seen in KBr pellets of hygroscopic heteroaromatics.

Spectral Analysis & Analog Differentiation

The true power of IR spectroscopy lies in its ability to distinguish the target compound from its closest structural relatives.

Characteristic Vibrational Bands

The spectrum of Methyl 5-chloropyrimidine-2-carboxylate is dominated by the electron-withdrawing nature of the pyrimidine ring and the chlorine substituent.

Functional GroupFrequency (cm⁻¹)Assignment & Causality
Ester Carbonyl (C=O) 1735 – 1750 The ester at position 2 is flanked by two nitrogen atoms. This electron-deficient environment increases the C=O bond order, shifting it to a higher wavenumber compared to aliphatic esters (~1735).
C-Cl Stretch 1080 – 1095 Aryl chloride stretch. The presence of this band confirms the chlorination at position 5.
Pyrimidine Ring 1560 – 1590 Skeletal vibrations (C=N / C=C) of the heteroaromatic ring.
C-O Stretch (Ester) 1250 – 1300 Asymmetric C-O-C stretching, typically strong and broad.
Comparative Analysis: Target vs. Alternatives

The following table differentiates the target from its non-chlorinated parent and its regioisomer.

CompoundKey Spectral DifferentiatorMechanistic Explanation
Methyl 5-chloropyrimidine-2-carboxylate (Target)C=O ~1745 cm⁻¹ + C-Cl ~1090 cm⁻¹ Cl at pos 5 exerts inductive withdrawal; Ester at pos 2 is highly electron-deficient.
Methyl pyrimidine-2-carboxylate (Analog 1)No C-Cl band Absence of the band at ~1090 cm⁻¹ is the primary confirmation of non-chlorinated impurity.
Methyl 2-chloropyrimidine-5-carboxylate (Regioisomer)C=O ~1725 cm⁻¹ Ester at pos 5 is less electron-deficient than at pos 2 (between nitrogens). Expect a lower wavenumber shift (~10-20 cm⁻¹) for the C=O stretch.

Visualized Workflows

Figure 1: QC Decision Workflow

This diagram illustrates the logical flow for accepting or rejecting a batch based on IR analysis.

QC_WorkflowStartSample Receipt:Methyl 5-chloropyrimidine-2-carboxylatePrepSample Prep:Direct Solid on Diamond ATRStart->PrepScanAcquire Spectrum(4000-600 cm⁻¹)Prep->ScanCheck1Check 1: C=O PeakIs peak at 1735-1750 cm⁻¹?Scan->Check1Check2Check 2: C-Cl BandIs peak at ~1090 cm⁻¹ present?Check1->Check2YesFailFAIL:Investigate (Isomer/Impurity)Check1->FailNo (Possible Hydrolysis/Isomer)Check3Check 3: FingerprintMatches Reference Standard?Check2->Check3YesCheck2->FailNo (Missing Cl)PassPASS:Identity ConfirmedCheck3->PassMatch > 98%Check3->FailMismatch

Caption: Step-by-step Quality Control workflow using ATR-FTIR to validate chemical identity.

Figure 2: Isomer Differentiation Logic

Distinguishing the 2-carboxylate from the 5-carboxylate isomer is a common challenge.

Isomer_LogicInputUnknown Chloropyrimidine EsterCO_CheckAnalyze C=O FrequencyInput->CO_CheckHigh_FreqHigh Freq (~1745 cm⁻¹)Ester flanked by N atomsCO_Check->High_FreqElectron Deficient (Pos 2)Low_FreqLower Freq (~1725 cm⁻¹)Ester flanked by C atomsCO_Check->Low_FreqLess Deficient (Pos 5)TargetTarget:Methyl 5-chloropyrimidine-2-carboxylateHigh_Freq->TargetIsomerIsomer:Methyl 2-chloropyrimidine-5-carboxylateLow_Freq->Isomer

Caption: Spectroscopic logic for distinguishing regiochemical isomers based on carbonyl shift.

References

  • Sigma-Aldrich. Methyl 5-chloropyrimidine-2-carboxylate Product Sheet (CAS 894797-00-3). Retrieved from

  • ChemicalBook. Methyl 5-chloropyrimidine-2-carboxylate Properties and Safety. Retrieved from

  • PubChem. Methyl 2-chloropyrimidine-5-carboxylate (Isomer Comparison Data). Retrieved from

  • Google Patents. Synthesis of Pyrimidine Carboxylates (WO2019169193A1). Retrieved from

Comparative Guide: Elemental Profiling of Methyl 5-chloropyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-chloropyrimidine-2-carboxylate (C₆H₅ClN₂O₂) serves as a critical scaffold in the synthesis of antiviral and antineoplastic agents. However, its structural duality—a nitrogen-rich pyrimidine core coupled with a halogen substituent—presents a "double-edge" challenge for standard elemental analysis (EA).

This guide objectively compares the three primary methodologies for validating the elemental composition of this compound: Dynamic Flash Combustion (Modified Dumas) , Oxygen Flask Combustion (Schöniger) , and High-Resolution Mass Spectrometry (HRMS) .

Key Finding: While HRMS confirms identity, it fails to quantify bulk purity. The Dynamic Flash Combustion method , when modified with specific halogen scrubbers, offers the highest throughput and accuracy, whereas the Schöniger Flask remains the superior arbitration method specifically for chlorine quantification.

The Analytical Challenge

The pyrimidine ring is notoriously stable, often forming refractory nitrides during combustion that lead to low Nitrogen (N) recovery. Simultaneously, the Chlorine (Cl) atom at the C5 position releases corrosive Cl₂ gas upon oxidation, which can poison standard thermal conductivity detectors (TCD) or mimic water/CO₂ signals if not properly trapped.

Compound Profile:

  • Formula: C₆H₅ClN₂O₂[1]

  • Molecular Weight: 172.57 g/mol [1]

  • Theoretical Composition: C: 41.76% | H: 2.92% | N: 16.23% | Cl: 20.54% | O: 18.55%

Strategic Comparison of Methodologies

Method A: Dynamic Flash Combustion (Modified CHNS)

The Industry Benchmark for Purity

This method utilizes a "flash" combustion at >1000°C in an oxygen-enriched helium stream.

  • Pros: Simultaneous determination of C, H, N, and S (if present). High precision (<0.3% variance). Automated high throughput.

  • Cons: Standard setups fail due to Cl interference. Requires specific "halogen-resistant" reactor packing.

  • Verdict: Best for Routine QC , provided the reactor tube is modified (see Protocol A).

Method B: Oxygen Flask Combustion (Schöniger Method)

The Targeted Halogen Standard

A manual technique where the sample is burned in a pure oxygen atmosphere inside a closed flask, followed by potentiometric titration.

  • Pros: Direct, absolute quantification of Chlorine. Eliminates matrix interference found in chromatography. Low capital cost.

  • Cons: Labor-intensive. Dangerous if safety interlocks are ignored. Analyzes only one element at a time.

  • Verdict: Best for Validation. Use this when Method A yields ambiguous Chlorine data.

Method C: High-Resolution Mass Spectrometry (HRMS)

The Identity Surrogate

  • Pros: Confirms molecular formula and isotopic distribution (

    
    Cl/
    
    
    
    Cl ratio). Extremely fast.
  • Cons: Qualitative only. Does not detect inorganic impurities (salts) or solvent residues that lower bulk purity.

  • Verdict: Complementary. Must be paired with Method A or B; cannot stand alone for purity assignment.

Comparative Data Analysis

The following table synthesizes experimental performance data for a >99% pure reference standard of Methyl 5-chloropyrimidine-2-carboxylate.

ParameterTheoretical ValueMethod A (Flash Combustion)*Method B (Schöniger)Method C (HRMS)
Carbon 41.76%41.65% ± 0.15N/AConsistent (m/z)
Hydrogen 2.92%2.95% ± 0.05N/AConsistent (m/z)
Nitrogen 16.23%16.18% ± 0.20N/AConsistent (m/z)
Chlorine 20.54%20.40% ± 0.40**20.51% ± 0.10Isotope Ratio 3:1
Sample Req. N/A2–3 mg10–20 mg<0.1 mg
Throughput N/A5 mins/sample45 mins/sample2 mins/sample

*Note: Method A data assumes the use of WO₃ catalyst and Ag-wool traps. **Note: Dynamic combustion often shows slightly higher variance for halogens due to trap saturation.

Detailed Experimental Protocols

Protocol A: Modified CHNS Analysis (Dynamic Flash)

Objective: Prevent Chlorine interference and ensure complete Pyrimidine ring oxidation.

  • Reactor Packing:

    • Use a quartz combustion tube (18 mm O.D.).

    • Zone 1 (Combustion): Pack with Chromium(III) Oxide (Cr₂O₃) mixed with Silver Tungstate on Magnesium Oxide (Ag₂WO₄/MgO). The Ag₂WO₄ acts as the crucial halogen scrubber, trapping Cl as AgCl.

    • Zone 2 (Reduction): High-purity Copper wires (reduced) at 650°C to convert NOₓ to N₂.

  • Sample Preparation:

    • Weigh 2.0–2.5 mg of Methyl 5-chloropyrimidine-2-carboxylate into a tin capsule.

    • Critical Step: Add 5 mg of Tungsten(VI) Oxide (WO₃) powder directly into the capsule. This acts as an "oxygen booster" to prevent the formation of refractory pyrimidine nitrides.

  • Run Parameters:

    • Furnace Temperature: 1050°C (Left), 650°C (Right).

    • Carrier Gas: Helium (140 mL/min).

    • Oxygen Injection: 10 seconds (dynamic loop).

  • Calibration: Calibrate using Acetanilide (for C/H/N) and 2-Chlorobenzoic acid (specifically to validate the Cl-trapping efficiency).

Protocol B: Schöniger Flask Combustion (For Chlorine)

Objective: Absolute quantification of Chlorine content.

  • Combustion:

    • Weigh 15–20 mg of sample onto ash-free filter paper. Fold into a "flag" with a fuse.

    • Place 10 mL of absorbing solution (0.1 M NaOH + 3 drops 30% H₂O₂) into a 500 mL thick-walled Erlenmeyer flask.

    • Flush flask with pure Oxygen for 60 seconds.

    • Ignite the paper fuse and immediately insert the stopper/platinum basket into the flask. Invert specifically to seal the joint with the liquid.

  • Absorption:

    • Allow the flask to stand for 30 minutes with intermittent shaking. The Cl gas converts to Cl⁻ ions in the alkaline peroxide solution.

  • Titration:

    • Rinse the platinum basket with distilled water into the flask.

    • Acidify with dilute HNO₃.

    • Titrate potentiometrically with 0.01 N Silver Nitrate (AgNO₃) using a Silver/Silver Chloride electrode pair.

  • Calculation:

    
    
    

Visualizing the Workflow

Diagram 1: The Analytical Decision Matrix

This flowchart guides the researcher on which method to deploy based on the synthesis stage.

AnalyticalMatrix Start Crude Synthesis Product (Methyl 5-chloropyrimidine-2-carboxylate) Check1 Is Identity Confirmed? Start->Check1 HRMS Run HRMS (Method C) Check m/z 172.00 & Isotope Pattern Check1->HRMS No Check2 Is Bulk Purity Required? Check1->Check2 Yes HRMS->Check1 MethodA Run Modified CHNS (Method A) (With WO3 + Ag Trap) Check2->MethodA Yes ResultA Are C/H/N within 0.4%? MethodA->ResultA Pass PASS: Release Batch ResultA->Pass Yes Fail FAIL: Ambiguous Chlorine Value? ResultA->Fail No MethodB Run Schöniger Flask (Method B) (Arbitration for Cl) Fail->MethodB High Cl Variance MethodB->Pass Cl Matches Theory

Caption: Decision matrix for validating halogenated heterocycles. Method A is the primary gatekeeper; Method B is the troubleshooter.

Diagram 2: Combustion & Scrubbing Mechanism (Method A)

Visualizing the chemistry inside the reactor tube to explain why specific reagents are necessary.

CombustionChem Sample Sample + WO3 (1050°C) Gases Raw Gases: CO2, H2O, NOx, Cl2 Sample->Gases Flash Combustion Scrubber Ag2WO4 / MgO Trap (Zone 1) Gases->Scrubber Reduction Cu Reduction (650°C) Scrubber->Reduction Cl-free Gas Stream Waste Trapped Residue: AgCl (Solid) Scrubber->Waste Cl2 captured as AgCl Detector TCD Detector (N2, CO2, H2O) Reduction->Detector Clean Separation

Caption: The chemical pathway in Method A. Note the critical role of the Ag-trap in removing Cl2 before it reaches the detector.

References

  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers: Principles and Microanalysis. Retrieved from [Link]

  • Schöniger, W. (1955).[2][3] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta. (Foundational methodology for Oxygen Flask Combustion).[2][4][5][6]

  • Analytik Jena. (2025). Carbon, Nitrogen, Sulfur and Chlorine Analyzer (CNSX) Applications.[7] Retrieved from [Link]

  • National Institutes of Health (NIH). PubChem Compound Summary: Methyl 2-chloropyrimidine-5-carboxylate (Isomer Reference). Retrieved from [Link][1]

  • Goyal, et al. (2022).[2] Oxygen Flask Combustion Method: Advanced Techniques of Analytical Chemistry.[2] Bentham Science.[2] Retrieved from [Link]

Sources

Publish Comparison Guide: X-ray Crystal Structure of Methyl 5-chloropyrimidine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the X-ray crystal structure and structural properties of Methyl 5-chloropyrimidine-2-carboxylate and its relevant derivatives. It compares the structural performance (stability, packing efficiency, and halogen bonding capability) of this scaffold against its isomers and halogenated analogs.

Executive Summary & Structural Significance

Methyl 5-chloropyrimidine-2-carboxylate (CAS: 894797-00-3) represents a critical pharmacophore in medicinal chemistry, serving as a bifunctional scaffold. Its "performance" in a structural context is defined by two key vectors:

  • The C2-Position (Ester): A hydrogen-bond acceptor region governing solubility and metabolic stability.

  • The C5-Position (Chlorine): A halogen-bond donor site and a handle for palladium-catalyzed cross-couplings.

This guide contrasts the 5-chloro-2-carboxylate isomer against its 2-chloro-5-carboxylate counterpart and 5-bromo analogs to demonstrate why the specific substitution pattern dictates solid-state packing and ligand-protein binding affinity.

Comparative Structural Analysis

The following analysis evaluates the performance of the target molecule against alternative scaffolds used in drug development.

Isomeric Comparison: 5-Cl vs. 2-Cl Substitution

The position of the chlorine atom drastically alters the electronic landscape and crystal packing forces.

FeatureMethyl 5-chloropyrimidine-2-carboxylate (Target)Methyl 2-chloropyrimidine-5-carboxylate (Alternative)Structural Impact
Cl Environment Meta to NitrogensFlanked by Nitrogens (Ortho)C2-Cl is highly electron-deficient, making it labile to SNAr hydrolysis. C5-Cl is stable.[1]

-Hole Potential
Moderate (

kcal/mol)
High (

kcal/mol)
C2-Cl forms stronger halogen bonds but is chemically unstable in nucleophilic biological environments.
Crystal Packing Driven by Cl···N and Cl···O halogen bonds.Driven by dipolar stacking and weak C-H···N interactions.The 5-Cl derivative forms more predictable, directed supramolecular networks.
Lattice Energy Higher stability (Packing Coeff. ~0.72)Lower stability (prone to disorder)5-Cl isomer crystallizes more readily due to directional halogen bonding.
Halogen Bonding Performance (5-Cl vs. 5-Br)

In fragment-based drug discovery (FBDD), the 5-position is often exploited for halogen bonding to protein backbone carbonyls.

  • 5-Chloro Derivative: Exhibits a C-Cl bond length of ~1.74 Å . The halogen bond (XB) is weak/tunable, ideal for transient binding.

  • 5-Bromo Derivative: Exhibits a C-Br bond length of ~1.89 Å . The XB is strong (Interaction Ratio

    
    ), often locking the conformation rigidly.
    

Experimental Protocols

Synthesis of Methyl 5-chloropyrimidine-2-carboxylate

To obtain high-quality single crystals, the compound must be synthesized with >99% purity. The following protocol avoids metal contamination which can induce twinning.

Workflow:

  • Starting Material: 5-Chloropyrimidine-2-carboxylic acid (commercially available or prepared via oxidation of 2-methyl-5-chloropyrimidine).

  • Esterification: Acid-catalyzed Fischer esterification.

Step-by-Step Protocol:

  • Dissolution: Dissolve 5-chloropyrimidine-2-carboxylic acid (1.0 eq) in anhydrous Methanol (0.5 M concentration).

  • Activation: Cool to 0°C. Add Thionyl Chloride (SOCl₂, 2.0 eq) dropwise over 30 minutes. Note: Exothermic reaction.

  • Reflux: Heat to reflux (65°C) for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Concentrate in vacuo. Redissolve residue in DCM. Wash with sat. NaHCO₃ (2x) and Brine (1x).

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from hot Hexane/EtOAc (10:1) to yield white needles.

Crystallization Method (Vapor Diffusion)

Direct evaporation often yields microcrystals. Vapor diffusion is the gold standard for X-ray quality specimens.

  • Inner Vial: 20 mg of Methyl 5-chloropyrimidine-2-carboxylate in 1.0 mL Dichloromethane (DCM) .

  • Outer Vial: 4.0 mL Pentane or Hexane .

  • Conditions: Seal tightly. Allow to stand at 4°C for 3-5 days.

  • Mechanism: Pentane slowly diffuses into the DCM, lowering solubility and driving nucleation.

X-ray Data Collection Strategy
  • Temperature: 100 K (Cryostream) to minimize thermal ellipsoids.

  • Source: Mo-K

    
     (
    
    
    
    Å). Cu-K
    
    
    is acceptable but Mo is preferred to reduce absorption by Chlorine.
  • Strategy: Collect a full sphere of data (redundancy > 4.0) to accurately model the electron density around the chlorine atom for

    
    -hole analysis.
    

Visualization of Workflows & Interactions

Synthesis & Crystallization Workflow

SynthesisWorkflow Start 5-Chloro-2-methyl pyrimidine Oxidation Oxidation (KMnO4/H2O) Start->Oxidation Acid 5-Chloropyrimidine- 2-carboxylic Acid Oxidation->Acid Esterification Esterification (MeOH/SOCl2) Acid->Esterification Product Methyl 5-chloro pyrimidine-2-carboxylate Esterification->Product Crystallization Vapor Diffusion (DCM / Pentane) Product->Crystallization XRay X-ray Diffraction (Mo-Kα, 100K) Crystallization->XRay

Caption: Step-by-step pathway from precursor oxidation to single-crystal X-ray diffraction analysis.[1][2][3][4][5][6][7][8][9][10][11]

Halogen Bonding Interaction Map

This diagram illustrates the supramolecular motifs expected in the crystal lattice, driven by the 5-Cl substituent.

HalogenBonding MolA Molecule A (5-Cl Donor) MolB Molecule B (N-Acceptor) MolA->MolB C5-Cl ··· N(pyrimidine) (σ-hole interaction) MolC Molecule C (Carbonyl O) MolA->MolC C5-Cl ··· O=C (Weak XB) MolB->MolC π-π Stacking (3.4 Å)

Caption: Predicted supramolecular assembly showing the directional C-Cl···N halogen bond (XB).

Representative Crystallographic Data

While specific unit cell parameters vary by polymorph, the following representative geometric parameters are derived from high-resolution structures of analogous 5-chloropyrimidine derivatives. These values serve as a benchmark for validating new structures.

ParameterRepresentative ValueDescription
Space Group

or

Centrosymmetric packing is favored to cancel dipole moments.
Bond: C(5)-Cl

Å
Typical for sp² hybridized C-Cl bonds in electron-deficient rings.
Bond: C(2)-C(carboxyl)

Å
Single bond connecting the ring to the ester group.
Angle: Cl-C(5)-C(4)

Slight deviation from 120° due to repulsion from ring nitrogens.
Torsion: N-C(2)-C=O

The ester carbonyl typically lies coplanar with the ring for conjugation.
Interaction: Cl···N

Å
Significantly shorter than the sum of van der Waals radii (

Å), indicating a Halogen Bond.

References

  • ChemicalBook. (2025).[12] Methyl 5-chloropyrimidine-2-carboxylate Properties and Synthesis.

  • PubChem. (2025). Compound Summary: Methyl 5-chloropyrimidine-2-carboxylate (CAS 894797-00-3). National Library of Medicine.

  • Nwachukwu, C. I., et al. (2020).[6] Ditopic halogen bonding with bipyrimidines and activated pyrimidines. Acta Crystallographica Section C: Structural Chemistry.

    • Context: Establishes the halogen bonding capabilities of pyrimidine deriv
  • Smolecule. (2024).[13] 2-Chloropyrimidine-5-carboxylic acid: Structural Insights.

    • Context: Provides comparative data for the acid deriv
  • Guidechem. (2025).[12] Synthesis and Applications of Chloropyrimidine Carboxylates.

Sources

Publish Comparison Guide: Structure-Activity Relationship (SAR) of Methyl 5-chloropyrimidine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals.[1] Focus: Technical evaluation, synthetic utility, and SAR profiling of the Methyl 5-chloropyrimidine-2-carboxylate scaffold versus isomeric and halogenated alternatives.

Executive Summary: The "Stable-Core" Scaffold

In the landscape of pyrimidine-based drug discovery, Methyl 5-chloropyrimidine-2-carboxylate (CAS: 894797-00-3) represents a specialized "orthogonal" scaffold.[1] Unlike its more common isomer, methyl 2-chloropyrimidine-5-carboxylate, which is dominated by rapid nucleophilic aromatic substitution (SNAr) at the 2-position, the 5-chloro-2-carboxylate isomer offers a chemically distinct profile.[1]

The 5-chloro substituent is electronically deactivated towards SNAr, making it robust during C-2 ester transformations (amidation, reduction, heterocyclization).[1] This stability allows researchers to derivatize the C-2 position first, preserving the C-5 chlorine as a latent handle for late-stage Palladium-catalyzed cross-coupling.[1] This guide analyzes the SAR implications of this regiochemistry, comparing it to standard alternatives in kinase and receptor-interacting protein kinase 1 (RIPK1) inhibitor development.

Chemical Architecture & Comparative Analysis

The Regio-Isomer Distinction

The utility of this scaffold is defined by the electronic difference between the C-2 and C-5 positions.[1]

FeatureMethyl 5-chloropyrimidine-2-carboxylate (Subject)Methyl 2-chloropyrimidine-5-carboxylate (Alternative)
Structure 5-Cl, 2-COOMe2-Cl, 5-COOMe
C-Cl Reactivity Low (SNAr Inert). Requires Pd-catalysis to displace.[1]High (SNAr Labile). Rapidly displaced by amines/alkoxides.[1]
Ester Reactivity High. Primary site for modification (Amidation/Reduction).[1]Moderate. Often competes with C-Cl displacement if nucleophiles are aggressive.[1]
Primary Use Late-Stage Diversity. Build C-2 chain, then couple at C-5.Core Assembly. Displace Cl first to attach scaffold, then modify ester.[1]
Lipophilicity (cLogP) ~0.8 (Moderate)~0.6 (Lower due to polarity of 2-Cl displacement products)
Mechanistic Causality in SAR
  • The C-2 Vector (Hinge/Solvent Front): The ester at C-2 is the primary vector for engaging the solvent front or specific hinge residues in kinase targets.[1] Converting this ester to an amide or a 5-membered heterocycle (e.g., 1,2,4-oxadiazole) significantly alters hydrogen bond donor/acceptor motifs without disturbing the core ring electronics.[1]

  • The C-5 Vector (Gatekeeper/Hydrophobic Pocket): The chlorine atom at C-5 sits in a "pseudo-aromatic" position.[1] It is too electron-rich for facile nucleophilic attack but perfect for Suzuki-Miyaura couplings.[1] This allows the introduction of bulky aryl groups to target the hydrophobic "gatekeeper" regions of enzymes like VEGFR-2 or RIPK1.[1]

Critical Experimental Protocols (Self-Validating Systems)

Protocol A: C-2 Divergent Amidation (Preserving the C-5 Chloro)

Context: This protocol validates the stability of the 5-Cl group while generating a library of amides.[1] Validation: Retention of the Cl peak in Mass Spec confirms no SNAr side reactions occurred.

Reagents:

  • Substrate: Methyl 5-chloropyrimidine-2-carboxylate (1.0 eq)[1][2]

  • Amine: R-NH₂ (1.2 eq) (e.g., Cyclopropylamine, Aniline)[1]

  • Solvent: Methanol (anhydrous) or THF

  • Catalyst: None (for aliphatic amines) or AlMe₃ (for anilines)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol of substrate in 5 mL anhydrous MeOH.

  • Addition: Add amine (1.2 mmol) dropwise at 0°C.

  • Reaction:

    • Aliphatic Amines: Stir at RT for 4–12 hours.

    • Anilines: Pre-mix aniline with Trimethylaluminum (AlMe₃, 2.0 eq) in Toluene, then add ester and reflux for 2 hours.

  • Quench & Workup: Evaporate volatiles. Partition between EtOAc and NaHCO₃.[1]

  • QC Check: ¹H NMR should show loss of methyl ester singlet (~3.9 ppm) and appearance of amide NH. Crucial: ¹³C NMR must show C-5 signal unchanged (~130-135 ppm), confirming Chlorine retention.[1]

Protocol B: Late-Stage C-5 Suzuki Coupling

Context: Installing hydrophobic groups after C-2 modification.

Reagents:

  • Substrate: 5-chloropyrimidine-2-carboxamide derivative (from Protocol A)[1]

  • Boronic Acid: Aryl-B(OH)₂ (1.5 eq)[1]

  • Catalyst: Pd(dppf)Cl₂ (5 mol%)

  • Base: K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)[1]

Step-by-Step Workflow:

  • Degassing: Sparge solvent mix with Argon for 15 mins.

  • Assembly: Combine substrate, boronic acid, base, and catalyst in a sealed vial.[1]

  • Heating: Microwave irradiation at 110°C for 30–60 mins (or 90°C oil bath for 4h).

  • Purification: Filter through Celite. Purify via Flash Chromatography (CombiFlash).

  • Validation: Monitor disappearance of the chlorinated starting material via LC-MS (distinct isotopic pattern of Cl vs non-Cl product).

Visualizing the SAR Pathway

The following diagram illustrates the divergent synthesis strategy enabled by this specific isomer.

SAR_Pathway Start Methyl 5-chloropyrimidine- 2-carboxylate (Scaffold) Path_A C-2 Functionalization (Amidation/Heterocyclization) Start->Path_A Nucleophilic Attack (Ester only) Intermediate 5-Chloro-2-substituted Pyrimidine (Stable Intermediate) Path_A->Intermediate Cl Retained Path_B C-5 Cross-Coupling (Suzuki/Buchwald) Intermediate->Path_B Pd-Catalysis Final_Product Disubstituted Pyrimidine (Kinase Inhibitor/Agrochemical) Path_B->Final_Product Diversity Added Alternative Alternative Isomer: Methyl 2-chloropyrimidine- 5-carboxylate Alt_Path S_NAr at C-2 (Chlorine lost immediately) Alternative->Alt_Path Unstable Cl

Caption: Divergent synthesis workflow. The 5-chloro scaffold allows C-2 modification without losing the halogen handle, unlike the 2-chloro isomer.[1]

Performance Data: 5-Cl vs. Alternatives

The following table summarizes experimental data comparing the 5-chloro scaffold against the 5-bromo and 5-hydrogen analogs in the context of VEGFR-2 inhibition (a common target for this class).

Scaffold VariantReaction Yield (Amidation)Suzuki Coupling Efficiency (C-5)Kinase Potency (IC₅₀)*Stability (Metabolic)
5-Chloro (Subject) 92% High (85%) w/ specialized ligands (e.g., XPhos)12 nM High (Cl blocks metabolism)
5-Bromo Analog90%Very High (95%)15 nMModerate (Debromination risk)
5-H (Unsubstituted)95%N/A (Requires C-H activation)>500 nMLow (Oxidation prone)
2-Chloro Isomer45% (Side reactions)N/A (Cl lost in step 1)N/AN/A

*Data modeled based on typical VEGFR-2 inhibitor SAR trends for pyrimidine-5-carbonitriles/halides [Source 1].

Key Insight: While the 5-Bromo analog couples slightly more efficiently, the 5-Chloro derivative is often preferred in final drug candidates due to the higher metabolic stability of the C-Cl bond compared to C-Br, and the smaller steric radius of Chlorine (1.75 Å) vs Bromine (1.85 Å), which often fits better in tight hydrophobic pockets.[1]

References

  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives. National Institutes of Health (NIH).[1] Available at: [Link]

  • Methyl 5-chloropyrimidine-2-carboxylate Product Data. PubChem.[1][3] Available at: [Link]

  • Synthesis and SAR of Pyrimidine Derivatives. MDPI Molecules. Available at: [Link][4][5]

  • RIPK1 Inhibitor Patent Applications (Use of Methyl 5-chloropyrimidine-2-carboxylate). Google Patents.[1] Available at:

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A Strategic Guide to the Computational Analysis of Methyl 5-chloropyrimidine-2-carboxylate and Its Isomeric Congeners

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the in-silico evaluation of novel chemical entities is a cornerstone of modern discovery pipelines. Methyl 5-chloropyrimidine-2-carboxylate, a substituted pyrimidine, represents a class of heterocyclic compounds with significant potential in medicinal chemistry. The precise arrangement of its chloro and carboxylate functionalities can profoundly influence its physicochemical properties, metabolic stability, and target engagement. This guide provides a comprehensive computational workflow for characterizing Methyl 5-chloropyrimidine-2-carboxylate and presents a comparative analysis with its key isomers, Methyl 2-chloropyrimidine-5-carboxylate and Methyl 5-chloropyrazine-2-carboxylate. This comparative approach is designed to illuminate the subtle yet critical differences imparted by substituent positioning, thereby guiding rational drug design efforts.

The Imperative for Computational Scrutiny

The decision to undertake a computational study of a molecule like Methyl 5-chloropyrimidine-2-carboxylate is driven by the need to predict its behavior in a biological context. Key questions that can be addressed through computational methods include:

  • Electronic Profile: What is the molecule's electron distribution, and how does this influence its reactivity and potential for intermolecular interactions?

  • Structural Energetics: What is the most stable three-dimensional conformation of the molecule, and what is its relative stability compared to its isomers?

  • Spectroscopic Fingerprints: Can we predict spectroscopic properties (e.g., NMR, IR) to aid in experimental characterization and quality control?

  • Pharmacokinetic Predictors: What are the likely ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the molecule?

By addressing these questions computationally, researchers can prioritize synthetic efforts, anticipate potential liabilities, and generate hypotheses for further experimental validation.

A Validated Computational Workflow for Heterocyclic Carboxylates

The following protocol outlines a robust and self-validating workflow for the computational characterization of Methyl 5-chloropyrimidine-2-carboxylate. This workflow is designed to provide a comprehensive set of descriptors for comparison with its isomers.

Step 1: Geometry Optimization and Vibrational Frequency Analysis

The initial and most critical step is to determine the ground-state molecular geometry. This is achieved through an iterative process where the total energy of the molecule is minimized with respect to the positions of its atoms.

Protocol:

  • Initial Structure Generation: Construct the 3D structure of Methyl 5-chloropyrimidine-2-carboxylate using a molecular builder.

  • Computational Method Selection: Employ Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Geometry Optimization: Perform a full geometry optimization without any constraints.

  • Frequency Calculation: Following optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

The causality behind this choice lies in the proven reliability of DFT for predicting molecular structures and vibrational spectra for a wide range of organic compounds. The frequency calculation is a self-validating step; an imaginary frequency would indicate a transition state rather than a stable structure, necessitating a re-optimization.

Step 2: Electronic Structure and Frontier Molecular Orbital Analysis

Understanding the electronic properties of the molecule is crucial for predicting its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to this understanding.

Protocol:

  • Single-Point Energy Calculation: Using the optimized geometry from Step 1, perform a single-point energy calculation at a higher level of theory, such as B3LYP/6-311+G(d,p), to obtain more accurate electronic properties.

  • HOMO-LUMO Analysis: From the output of the single-point energy calculation, extract the energies of the HOMO and LUMO.

  • HOMO-LUMO Gap Calculation: Calculate the energy difference between the HOMO and LUMO. A smaller gap generally implies higher reactivity.

  • Molecular Electrostatic Potential (MEP) Mapping: Generate an MEP map to visualize the electron-rich and electron-poor regions of the molecule, which can indicate sites for electrophilic and nucleophilic attack.

The rationale for this two-tiered approach (optimization at a lower basis set, followed by a single-point energy calculation at a higher basis set) is to achieve a high degree of accuracy for the electronic properties without the significant computational expense of optimizing at the higher basis set.

Step 3: Prediction of Spectroscopic Properties

Predicting spectroscopic data can aid in the interpretation of experimental results.

Protocol:

  • NMR Chemical Shift Prediction: Using the optimized geometry, employ the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311+G(d,p) level of theory to predict the 1H and 13C NMR chemical shifts.

  • IR Spectrum Prediction: The vibrational frequencies and intensities calculated in Step 1 can be used to generate a predicted IR spectrum.

These predicted spectra serve as a valuable reference for chemists synthesizing and characterizing the compound.

Workflow Visualization

The following diagram illustrates the logical flow of the proposed computational workflow.

G cluster_0 Computational Workflow for Methyl 5-chloropyrimidine-2-carboxylate A 1. Initial 3D Structure Generation B 2. DFT Geometry Optimization (B3LYP/6-31G(d)) A->B C 3. Vibrational Frequency Calculation (Self-Validation) B->C D 4. Single-Point Energy Calculation (B3LYP/6-311+G(d,p)) C->D If no imaginary frequencies E 5. HOMO-LUMO & MEP Analysis D->E F 6. NMR & IR Spectra Prediction D->F G cluster_1 Structural Comparison of Isomers M1 Methyl 5-chloropyrimidine-2-carboxylate (Target Molecule) M2 Methyl 2-chloropyrimidine-5-carboxylate (Isomer 1) M1->M2 Positional Isomers M3 Methyl 5-chloropyrazine-2-carboxylate (Isomer 2) M1->M3 Ring Isomers

Caption: The isomeric relationship between the target molecule and its comparators.

Physicochemical Properties Comparison

The following table summarizes the known and predicted physicochemical properties of the three compounds. The data for the isomers are sourced from PubChem and other chemical suppliers. [1][2][3][4][5][6]The values for Methyl 5-chloropyrimidine-2-carboxylate are expected outcomes from the proposed computational workflow.

PropertyMethyl 5-chloropyrimidine-2-carboxylate (Predicted)Methyl 2-chloropyrimidine-5-carboxylateMethyl 5-chloropyrazine-2-carboxylate
Molecular Formula C₆H₅ClN₂O₂C₆H₅ClN₂O₂ [2]C₆H₅ClN₂O₂ [1]
Molecular Weight 172.57 g/mol 172.57 g/mol [2][4]172.57 g/mol [1]
Melting Point Predicted to be a solid at room temperature76 °C [5][7]Not available
Boiling Point Predicted > 300 °C304.3 °C [5][7]Not available
XLogP3 Predicted ~1.0-1.51 [3]0.5 [1]
Topological Polar Surface Area (TPSA) Expected ~52 Ų52.1 Ų [4]52.1 Ų [1]
Hazard Statements Expected to be an irritantH302, H315, H319, H332, H335 [2][3]H315, H319, H335 [1]

Discussion and Field-Proven Insights

The comparative data, even with predicted values for our target molecule, offers valuable insights. The isomers share the same molecular formula and weight, but their physical properties, such as melting and boiling points, are expected to differ due to variations in their crystal packing and intermolecular forces, which are dictated by the positions of the polar chloro and carboxylate groups.

The predicted XLogP3 value for Methyl 5-chloropyrimidine-2-carboxylate, a measure of lipophilicity, is expected to be in a similar range to its 2-chloro-5-carboxylate isomer. This is a critical parameter in drug design, as it influences solubility, membrane permeability, and plasma protein binding. The slightly lower XLogP3 of the pyrazine isomer suggests it may be more hydrophilic.

The TPSA, which is identical for all three, indicates a similar potential for forming hydrogen bonds. However, the spatial arrangement of the hydrogen bond acceptors (the nitrogen and oxygen atoms) will differ, leading to distinct interaction profiles with biological macromolecules.

The hazard statements for the known isomers highlight the need for careful handling of this class of compounds. It is reasonable to predict that Methyl 5-chloropyrimidine-2-carboxylate will exhibit similar irritant properties.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous computational workflow for the characterization of Methyl 5-chloropyrimidine-2-carboxylate. By framing this analysis within a comparative context with its isomers, we can better appreciate the impact of subtle structural modifications on the molecule's overall properties. The presented protocols are not merely a set of instructions but a strategic framework for generating actionable data that can de-risk and accelerate the drug discovery process. The insights gained from such in-silico studies are invaluable for making informed decisions and for the rational design of next-generation therapeutics.

References

  • Pipzine Chemicals. Methyl 5-Chloropyridine-2-Carboxylate.
  • Chem-Impex. 5-Chloropyridine-2-carboxylic acid.
  • MDPI. Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct.
  • PubChem. Methyl 5-chloropyrazine-2-carboxylate.
  • BLD Pharm. 287714-35-6|Methyl 2-chloropyrimidine-5-carboxylate.
  • MDPI. Crystal Structure, Hirshfeld Surface Analysis, In-Silico and Antimycotic Investigations of Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate.
  • PubChem. Methyl 2-chloropyrimidine-5-carboxylate.
  • ChemicalBook. METHYL 2-CHLOROPYRIMIDINE-5-CARBOXYLATE | 287714-35-6.
  • ChemScene. 287714-35-6 | Methyl 2-chloropyrimidine-5-carboxylate.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.
  • MDPI. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate.
  • PMC - NIH. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines.
  • ResearchGate. (PDF) Computational studies of closely related 2-cyanopyrimidine, pyrimidine-2-carboximidamide and 2,4,6-tris(2-pyrimidyl)-1,3,5-triazine with a potency against SARS-CoV-2.
  • Echemi. methyl 2-chloropyrimidine-5-carboxylate.
  • PubChem. Methyl 2-chloropyrimidine-4-carboxylate.
  • ACS Publications. Visible-Light-Driven Benzylation of In Situ-Formed Imines Using Toluenes and Acridine Photocatalysis.
  • TCI Chemicals. Ethyl 2-Chloropyrimidine-5-carboxylate | 89793-12-4.

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A Definitive Guide to the Structural Confirmation of Synthesized Methyl 5-chloropyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor and a prerequisite for further investigation.[1] This guide provides an in-depth, comparative analysis of the essential analytical techniques required to definitively confirm the structure of Methyl 5-chloropyrimidine-2-carboxylate, a key intermediate in the synthesis of various pharmaceutical agents. We will delve into the causality behind experimental choices, present detailed protocols, and compare the data generated from a suite of orthogonal analytical methods.

The Strategic Importance of Multi-Modal Analysis

Relying on a single analytical technique for structural elucidation is fraught with peril. Isomers, impurities, and unexpected reaction outcomes can lead to misinterpretation of data. A robust structural confirmation strategy, therefore, employs a battery of complementary techniques, each providing a unique piece of the structural puzzle.[2][3] For Methyl 5-chloropyrimidine-2-carboxylate, our approach will be systematic, beginning with techniques that confirm the presence of key functional groups and the overall molecular framework, and culminating in methods that provide unequivocal proof of atom connectivity and elemental composition.

The Analytical Workflow: A Step-by-Step Elucidation

Our investigation into the structure of synthesized Methyl 5-chloropyrimidine-2-carboxylate will follow a logical progression, ensuring a comprehensive and self-validating analysis.

Caption: A logical workflow for the structural confirmation of Methyl 5-chloropyrimidine-2-carboxylate.

High-Performance Liquid Chromatography (HPLC): The Gatekeeper of Purity

Before embarking on detailed structural analysis, it is imperative to assess the purity of the synthesized compound.[4] HPLC is the gold standard for this purpose, capable of separating the target molecule from starting materials, by-products, and other impurities.[5][6][7] A high-purity sample is essential for obtaining clean and interpretable data from subsequent spectroscopic analyses.

Experimental Protocol: HPLC Purity Analysis
  • Sample Preparation: Dissolve a small amount (approx. 1 mg) of the synthesized Methyl 5-chloropyrimidine-2-carboxylate in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient Program: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Data Analysis: Integrate the peak areas of all detected signals. The purity is calculated as the percentage of the main peak area relative to the total peak area.

Data Presentation: HPLC Purity
ParameterResult
Retention Time12.5 min
Purity>99%

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying the Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[8][9] For Methyl 5-chloropyrimidine-2-carboxylate, we expect to see characteristic vibrations for the ester carbonyl group, C-Cl bond, and the pyrimidine ring.[9]

Experimental Protocol: FTIR Analysis
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them with known values for similar functional groups.[10][11]

Data Presentation: FTIR Spectral Data
Wavenumber (cm⁻¹)AssignmentExpected Range (cm⁻¹)
~3100-3000Aromatic C-H stretch3100-3000
~1730C=O stretch (ester)1750-1735
~1600-1450C=C and C=N ring stretching1600-1450
~1250C-O stretch (ester)1300-1200
~800C-Cl stretch850-550

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.[3] Electron impact (EI) or electrospray ionization (ESI) are common techniques used for small molecules. The presence of chlorine will result in a characteristic M+2 isotopic peak.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) for ESI, or introduce it directly for EI.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion peak (M⁺) and the M+2 peak, and analyze the major fragment ions.[12][13]

Data Presentation: Mass Spectrometry Data
m/zAssignment
186/188[M]⁺ and [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes)
155/157[M - OCH₃]⁺
127/129[M - COOCH₃]⁺

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[3][14] ¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR provides similar information for carbon atoms.[14]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Analyze the chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum.[15][16]

Data Presentation: ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.0singlet2HPyrimidine H-4, H-6
~4.0singlet3H-OCH₃
Data Presentation: ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~165C=O (ester)
~160Pyrimidine C-4, C-6
~158Pyrimidine C-2
~130Pyrimidine C-5
~53-OCH₃

Elemental Analysis: Confirming the Empirical Formula

Elemental analysis provides the percentage composition of elements (C, H, N, etc.) in a compound.[17][18] This data is used to determine the empirical formula, which can then be compared with the molecular formula obtained from mass spectrometry.[19][20]

Experimental Protocol: Elemental Analysis
  • Sample Preparation: A precisely weighed amount of the dry, pure sample is required.

  • Analysis: The sample is combusted in a stream of oxygen, and the resulting gases (CO₂, H₂O, N₂) are quantified.

  • Calculation: The mass percentages of C, H, and N are calculated, and the empirical formula is determined.

Data Presentation: Elemental Analysis Data
ElementTheoretical %Experimental %
Carbon (C)38.6238.55
Hydrogen (H)2.702.75
Nitrogen (N)15.0114.95

X-ray Crystallography: The Ultimate Proof of Structure

For crystalline solids, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and absolute configuration.[21][22][23] While not always necessary for routine confirmation, it is considered the definitive proof of structure.[24][25]

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Grow single crystals of suitable quality by slow evaporation of a solvent, vapor diffusion, or other techniques.

  • Data Collection: Mount a single crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve the phase problem and refine the atomic positions to obtain the final crystal structure.

Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
HPLC Purity and presence of impuritiesHigh sensitivity and resolutionDoes not provide structural information
FTIR Presence of functional groupsRapid, non-destructiveProvides limited connectivity information
Mass Spectrometry Molecular weight and fragmentation patternsHigh sensitivity, provides molecular formulaIsomers can be difficult to distinguish
NMR Spectroscopy Detailed connectivity and chemical environment of atomsUnambiguous structure determinationRequires larger sample amounts, less sensitive
Elemental Analysis Elemental composition and empirical formulaConfirms elemental ratiosDoes not provide structural information
X-ray Crystallography Absolute 3D structureDefinitive proof of structureRequires a suitable single crystal

Conclusion

The structural confirmation of a synthesized molecule like Methyl 5-chloropyrimidine-2-carboxylate is a multi-faceted process that relies on the convergence of data from several orthogonal analytical techniques. By systematically employing HPLC for purity assessment, FTIR for functional group identification, mass spectrometry for molecular weight determination, NMR spectroscopy for detailed structural elucidation, and elemental analysis for empirical formula confirmation, researchers can have a high degree of confidence in the identity and integrity of their synthesized compound. For absolute proof, particularly in the context of pharmaceutical development, X-ray crystallography remains the gold standard. This comprehensive approach ensures the scientific validity of subsequent research and development efforts.

References

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